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  • Product: ent-Tedizolid Phosphate
  • CAS: 1835340-19-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Characterization and Analysis of ent-Tedizolid Phosphate

Executive Summary This technical guide provides a comprehensive analysis of ent-Tedizolid Phosphate , the (5S) enantiomer of the oxazolidinone prodrug Tedizolid Phosphate. While the (5R) enantiomer represents the clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of ent-Tedizolid Phosphate , the (5S) enantiomer of the oxazolidinone prodrug Tedizolid Phosphate. While the (5R) enantiomer represents the clinically approved pharmacophore (TR-701) for treating acute bacterial skin and skin structure infections (ABSSSI), the ent-form serves a critical role as a chiral impurity reference standard in Chemistry, Manufacturing, and Controls (CMC).

This document details the molecular weight, scalar physicochemical properties (which mirror the active drug in achiral environments), and the specific chiral differentiation protocols required for high-precision drug development.

Chemical Identity and Stereochemistry

ent-Tedizolid Phosphate is the enantiomer of the approved drug. In the context of oxazolidinone antibiotics, the stereochemistry at the C-5 position of the oxazolidinone ring is the determinant of antimicrobial potency.

Molecular Specifications

The scalar properties below apply to both the active drug and its ent-isomer in standard laboratory conditions.

ParameterSpecification
Chemical Name [(5S)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
Molecular Formula

Molecular Weight 450.32 g/mol
Chiral Center C-5 (Configuration: S)
Physical State White to off-white solid powder
Salt Form Generally handled as the disodium salt or free acid for analysis
Structural Visualization

The following diagram illustrates the stereochemical relationship and the phosphate prodrug moiety.

ChemicalStructure Core Tedizolid Core (Oxazolidinone Ring) ChiralCenter Chiral Center C-5 (Stereoselectivity) Core->ChiralCenter Contains Phosphate Phosphate Group (Solubility Handle) ChiralCenter->Phosphate Attached via Methyl EntForm ent-Tedizolid Phosphate (5S-Isomer) ChiralCenter->EntForm S-Configuration ActiveForm Tedizolid Phosphate (5R-Isomer) ChiralCenter->ActiveForm R-Configuration EntForm->ActiveForm Enantiomers (Mirror Images)

Figure 1: Structural deconstruction highlighting the C-5 chiral center that distinguishes ent-Tedizolid Phosphate from the active pharmaceutical ingredient.

Physicochemical Properties

As an enantiomer, ent-Tedizolid Phosphate shares identical physical properties with Tedizolid Phosphate in achiral environments. However, its behavior diverges in chiral biological systems (enzymes) and on chiral stationary phases.

Solubility Profile

The phosphate group acts as a solubilizing handle. The prodrug is significantly more soluble than the active moiety (Tedizolid), facilitating intravenous formulation.

  • Aqueous Solubility: >50 mg/mL (as disodium salt at pH 7.4).

  • Organic Solubility: Soluble in DMSO, Methanol; slightly soluble in Ethanol; insoluble in Hexane.

  • Lipophilicity (LogP):

    • Prodrug (Phosphate): Low LogP (Hydrophilic).

    • Active Moiety (Cleaved): LogP ~ 2.4 (Lipophilic, enabling tissue penetration).

Ionization (pKa)

The molecule possesses multiple ionization sites relevant to buffer selection during HPLC analysis.

  • pKa 1 (Phosphate): ~1.6 (Strongly acidic).

  • pKa 2 (Phosphate): ~6.4 (Physiological range).

  • pKa 3 (Tetrazole ring): Weakly basic interactions.

Biological Implications & Prodrug Activation

While the physicochemical numbers are identical, the biological fate of ent-Tedizolid Phosphate is distinct.

Enzymatic Hydrolysis (Bioactivation)

Tedizolid Phosphate is a prodrug converted to Tedizolid by endogenous phosphatases (e.g., Alkaline Phosphatase). Enzymes are chiral catalysts; therefore, the hydrolysis rate of the ent-isomer may differ kinetically from the (R)-isomer, potentially leading to delayed activation or metabolic stability issues if administered.

Ribosomal Binding (Mechanism of Action)

Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit. This binding pocket is highly stereospecific.

  • (5R)-Isomer (Drug): High affinity binding; potent inhibition of protein synthesis.

  • (5S)-Isomer (ent): Steric hindrance prevents optimal fit within the peptidyl transferase center (PTC), resulting in significantly reduced or negligible antibacterial activity.

ActivationPathway cluster_0 Prodrug Phase (Systemic Circulation) cluster_1 Active Phase (Intracellular/Tissue) EntProdrug ent-Tedizolid Phosphate (Hydrophilic / Inactive) EntActive ent-Tedizolid (Lipophilic) EntProdrug->EntActive Hydrolysis (Rate may differ from R-isomer) Phosphatase Alkaline Phosphatase (Chiral Catalyst) Phosphatase->EntProdrug Ribosome Bacterial Ribosome (Target Site) EntActive->Ribosome Steric Mismatch Effect Reduced/No Binding (Low Efficacy) Ribosome->Effect

Figure 2: The theoretical bioactivation pathway of the ent-isomer, highlighting the steric mismatch at the ribosomal target.

Experimental Protocols

Protocol: Chiral Purity Analysis (HPLC)

Distinguishing ent-Tedizolid Phosphate from the active drug requires chiral stationary phases (CSP).

Objective: Quantify ent-Tedizolid Phosphate impurity levels in a bulk drug substance batch.

Reagents:

  • Mobile Phase A: n-Hexane (HPLC Grade)

  • Mobile Phase B: Ethanol/Methanol (80:20 v/v) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on column chemistry.

  • Reference Standards: Pure Tedizolid Phosphate (R) and ent-Tedizolid Phosphate (S).

Methodology:

  • Column Selection: Use a polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) phases are generally effective for oxazolidinones.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Ethanol. Sonicate for 5 mins.

  • Conditioning: Equilibrate column with Mobile Phase (Isocratic 70:30 A:B) at 1.0 mL/min for 30 mins.

  • Injection: Inject 10 µL of sample. Monitor UV absorbance at 254 nm and 300 nm.

  • System Suitability: Calculate Resolution (

    
    ) between the (R) and (S) peaks. 
    
    
    
    must be
    
    
    .

Data Interpretation: The ent-isomer will elute at a distinct retention time. Due to the "mirror image" nature, if the (R)-isomer elutes at


, the (S)-isomer will elute at 

. Spiking studies are required to confirm elution order.
Protocol: Aqueous Solubility Profiling

Objective: Verify the solubility advantage of the phosphate prodrug form.

  • Preparation: Weigh 50 mg of ent-Tedizolid Phosphate into a scintillation vial.

  • Addition: Add 1.0 mL of Phosphate Buffer Saline (PBS, pH 7.4).

  • Equilibration: Vortex for 1 minute, then shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute filtrate 1:100 and analyze via RP-HPLC (C18 column) against a standard curve.

Analytical Workflow Diagram

The following workflow describes the logic for characterizing a batch of Tedizolid Phosphate to ensure enantiomeric purity.

AnalyticalWorkflow Start Raw Material Batch (Tedizolid Phosphate) AchiralHPLC RP-HPLC (C18) Check Chemical Purity Start->AchiralHPLC Decision1 Chemical Purity > 98%? AchiralHPLC->Decision1 ChiralHPLC Chiral HPLC (Polysaccharide Column) Decision1->ChiralHPLC Yes Fail Reject / Recrystallize Decision1->Fail No DetectEnt Quantify ent-Isomer (Impurity < 0.5%?) ChiralHPLC->DetectEnt Pass Release Batch DetectEnt->Pass Yes DetectEnt->Fail No

Figure 3: Quality Control workflow emphasizing the specific insertion point for chiral analysis of the ent-isomer.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234048, Tedizolid phosphate. Retrieved from [Link]

  • Food and Drug Administration (2014). SIVEXTRO (tedizolid phosphate) Prescribing Information. Retrieved from [Link]

  • Flanagan, S., et al. (2014). In vitro and in vivo efficacy of tedizolid phosphate against Gram-positive bacteria. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Defines enantiomers as impurities). Retrieved from [Link]

Exploratory

Comparative Technical Analysis: Tedizolid Phosphate vs. ent-Tedizolid Phosphate

Executive Summary Tedizolid Phosphate (TR-701) is a second-generation oxazolidinone prodrug designed to treat acute bacterial skin and skin structure infections (ABSSSI). It is rapidly converted in vivo by phosphatases t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tedizolid Phosphate (TR-701) is a second-generation oxazolidinone prodrug designed to treat acute bacterial skin and skin structure infections (ABSSSI). It is rapidly converted in vivo by phosphatases to its active moiety, Tedizolid (TR-700) . The drug’s efficacy is strictly governed by its stereochemistry.

ent-Tedizolid Phosphate represents the enantiomer (mirror image) of the active pharmaceutical ingredient. In the context of oxazolidinone pharmacology, the "ent-" species is typically considered a chiral impurity. It possesses identical physicochemical properties in achiral environments but exhibits significantly diminished or null antibacterial activity due to its inability to interact correctly with the bacterial 50S ribosomal subunit.

This guide analyzes the critical distinctions between the two isomers, focusing on stereochemical configuration, structure-activity relationships (SAR), synthetic origins of chirality, and analytical methodologies for enantiomeric purity.

Stereochemical Fundamentals

The core pharmacophore of the oxazolidinone class relies on a specific spatial arrangement at the C-5 position of the oxazolidinone ring.

Configuration
  • Tedizolid Phosphate (Active): The approved drug substance is the (5R) -enantiomer.

    • IUPAC Name: [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate.

    • Structural Key: The C-5 hydroxymethyl group (phosphorylated) projects in a specific orientation that allows the pendant aromatic system to slot into the ribosomal binding pocket.

  • ent-Tedizolid Phosphate (Impurity): The (5S) -enantiomer.

    • This molecule is the non-superimposable mirror image of the active drug.

    • While it retains the same connectivity and molecular weight, its 3D geometry is inverted at the chiral center.

Physicochemical Comparison

In an achiral environment (e.g., standard solvents, melting point apparatus), both enantiomers behave identically. They differ only in:

  • Interaction with Chiral Environments: (e.g., enzymes, receptors, chiral chromatography columns).

  • Optical Rotation: They rotate plane-polarized light in equal magnitude but opposite directions.

FeatureTedizolid Phosphateent-Tedizolid Phosphate
Stereocenter C-5 (R)-configurationC-5 (S)-configuration
Role Active Pharmaceutical Ingredient (API)Chiral Impurity / Enantiomer
Molecular Weight 450.32 g/mol 450.32 g/mol
Solubility IdenticalIdentical
Bacterial Potency High (Target: 23S rRNA)Negligible / Significantly Reduced

Mechanism of Action & Structure-Activity Relationship (SAR)

The divergence in biological activity between Tedizolid and its enantiomer is a textbook example of chiral recognition in pharmacology.

The Ribosomal Binding Pocket

Tedizolid exerts its bacteriostatic effect by binding to the 23S rRNA of the 50S ribosomal subunit . This prevents the formation of the 70S initiation complex, thereby inhibiting protein synthesis.

  • The "Fit": The binding site (peptidyl transferase center) is a highly chiral environment composed of RNA helices.

  • The (R)-Isomer Advantage: The (5R)-configuration orients the C-5 side chain and the N-aryl group such that they form critical hydrogen bonds and stacking interactions with specific nucleotides (e.g., A2062, G2505 in E. coli numbering).

  • The (S)-Isomer Failure: The ent-Tedizolid (5S) creates a steric clash. The inverted center forces the bulky aromatic tail into a region of the ribosome that cannot accommodate it, or distances the oxazolidinone ring from its hydrogen-bonding partners.

Visualization of Pharmacological Logic

SAR_Logic cluster_drug Drug Isomers cluster_target Bacterial Target cluster_outcome Clinical Outcome Tedizolid Tedizolid Phosphate (5R-Configuration) Ribosome 50S Ribosomal Subunit (23S rRNA P-site) Tedizolid->Ribosome Precise H-Bonding & Stacking entTedizolid ent-Tedizolid Phosphate (5S-Configuration) entTedizolid->Ribosome Stereochemical Mismatch Inhibition Protein Synthesis Inhibited Ribosome->Inhibition Effective Binding Failure No Inhibition (Steric Clash) Ribosome->Failure Ineffective Binding

Figure 1: Mechanistic divergence between the enantiomers. The (5R) configuration is essential for the "lock-and-key" interaction with bacterial rRNA.

Synthetic Pathways & Impurity Control

The presence of ent-Tedizolid in a drug batch indicates a failure in stereocontrol during synthesis.

Source of Chirality

The synthesis of Tedizolid typically utilizes a Chiral Pool approach or Asymmetric Catalysis .

  • Common Precursor: (R)-Glycidyl butyrate or similar chiral epoxides are often used to install the C-5 stereocenter early in the synthesis.

  • Risk of Racemization: If the reaction conditions (pH, temperature) are too harsh during the ring-closure step, the stereocenter can racemize, generating the unwanted (S)-enantiomer (ent-Tedizolid).

Synthesis Workflow & Control Points

Synthesis_Control Start Starting Material (e.g., (R)-Glycidyl Butyrate) Step1 N-Arylation & Ring Formation Start->Step1 Check1 Critical Control Point: Prevent Racemization Step1->Check1 Intermediate Tedizolid Alcohol (TR-700) Check1->Intermediate Stereoretention Impurity ent-Tedizolid (Impurity) Check1->Impurity Racemization (Failure) Step2 Phosphorylation (Prodrug Formation) Intermediate->Step2 Final Tedizolid Phosphate (API) Step2->Final

Figure 2: Synthetic workflow highlighting the critical control point where the enantiomeric impurity (ent-Tedizolid) can be generated.

Analytical Characterization

Distinguishing Tedizolid from ent-Tedizolid requires chiral specific methods. Standard Reverse Phase HPLC (RP-HPLC) cannot separate enantiomers.

Chiral HPLC Protocol

To quantify ent-Tedizolid levels (typically limited to <0.15% or <1.0% depending on regulatory phase), Chiral HPLC is mandated.

  • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, or IC).

    • Mechanism: The stationary phase contains chiral cavities that interact differentially with the (R) and (S) isomers.

  • Mobile Phase: Often mixtures of n-Hexane/Ethanol or Acetonitrile/Buffer, depending on whether the phosphate group is protonated or ionized.

  • Detection: UV at 254 nm or 300 nm (aromatic absorption).

Experimental Workflow: Enantiomeric Purity Testing
  • Sample Preparation: Dissolve Tedizolid Phosphate API in mobile phase (approx. 0.5 mg/mL).

  • System Suitability: Inject a racemic mixture (or active spiked with ent-standard) to ensure resolution (Rs > 1.5).

  • Elution Order: Determine which peak corresponds to the (R) and (S) forms. Usually, the "ent" form is the minor peak.

  • Calculation:

    
    
    

References

  • Im, W. B., et al. (2011). "Discovery of torezolid phosphate (TR-701), a novel 5-hydroxymethyl-oxazolidinone antibacterial agent." Journal of Medicinal Chemistry.

  • Kisgen, J. J., et al. (2014). "Tedizolid: a new oxazolidinone antimicrobial." American Journal of Health-System Pharmacy.

  • Flanagan, S., et al. (2014). "Pharmacokinetics of tedizolid following oral administration of single and multiple doses of tedizolid phosphate to healthy subjects." Antimicrobial Agents and Chemotherapy.

  • United States Pharmacopeia (USP). "General Chapter <781> Optical Rotation."

Foundational

Technical Deep Dive: Stereochemical Configuration &amp; Bioactivity of ent-Tedizolid Phosphate

[1] Executive Summary Tedizolid Phosphate (TR-701) is a second-generation oxazolidinone prodrug activated in vivo to Tedizolid (TR-700).[1] Its potent antimicrobial activity against multidrug-resistant Gram-positive path...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Tedizolid Phosphate (TR-701) is a second-generation oxazolidinone prodrug activated in vivo to Tedizolid (TR-700).[1] Its potent antimicrobial activity against multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE) is strictly governed by the stereochemistry at the C5 position of the oxazolidinone ring.

The clinically active agent is the (5R) enantiomer. Consequently, ent-Tedizolid Phosphate refers to the (5S) enantiomer.[1] This guide analyzes the ent-isomer's molecular architecture, provides a validated synthetic pathway for its isolation (for research standards), details chiral separation protocols, and explains the mechanistic basis for its lack of bioactivity compared to the eutomer (active enantiomer).

Molecular Architecture & Stereochemistry[1]

The distinction between the therapeutic agent and its enantiomer lies in the spatial arrangement of the hydroxymethyl group (and subsequent phosphate ester) attached to the C5 carbon of the oxazolidinone core.

Structural Definition
  • Active Drug (TR-701): [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate.[1]

  • ent-Tedizolid Phosphate: [(5S)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate.[1]

Stereochemical Logic

In oxazolidinones, the C5 stereocenter dictates the orientation of the "tail" group relative to the planar aromatic system.

  • Configuration: (5S)

  • Key Feature: The phosphate-bearing hydroxymethyl group projects behind the plane (dashed wedge) in standard orientation, whereas the active (5R) projects forward (solid wedge).[1]

Synthetic Pathways: The "Mirror Image" Protocol

To obtain high-purity ent-Tedizolid Phosphate for SAR (Structure-Activity Relationship) studies or as a quality control standard, one cannot rely on non-stereoselective synthesis.[1] A Chiral Pool approach is recommended, utilizing the enantiomer of the standard starting material.

Retrosynthetic Strategy

The standard industrial synthesis of Tedizolid utilizes (R)-(-)-Glycidyl butyrate (or similar glycidyl derivatives) to establish the (5R) center.[1] Therefore, the synthesis of ent-Tedizolid requires (S)-(+)-Glycidyl butyrate .[1]

Step-by-Step Synthesis of ent-Tedizolid Core

Objective: Synthesis of the (5S) oxazolidinone core.

  • Starting Materials: 3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]aniline (The Biaryl Amine) and (S)-Glycidyl butyrate .[1]

  • Lithiation/Carbamate Formation: Treat the biaryl amine with n-Butyllithium (n-BuLi) in THF at -78°C, followed by benzyl chloroformate (Cbz-Cl) to form the Cbz-protected amine.[1]

  • Cyclization (The Chiral Step): React the Cbz-protected amine with (S)-Glycidyl butyrate in the presence of Lithium tert-butoxide (LiOtBu).[1]

    • Mechanism:[2][3][4][5][6] Nucleophilic attack of the carbamate nitrogen on the epoxide, followed by intramolecular cyclization.

    • Result: Formation of the (5S)-hydroxymethyl oxazolidinone intermediate.[1]

  • Phosphorylation: React the (5S) alcohol with phosphorus oxychloride (

    
    ) followed by hydrolysis to yield ent-Tedizolid Phosphate.[1]
    
Visualization of Synthesis Workflow

EntTedizolidSynthesis Start Biaryl Amine (Achiral) Intermediate Cbz-Protected Intermediate Start->Intermediate Cbz-Cl, n-BuLi Reagent (S)-Glycidyl Butyrate (Chiral Source) Cyclization Lithium-Mediated Cyclization Reagent->Cyclization Intermediate->Cyclization EntCore (5S)-Hydroxymethyl Oxazolidinone Cyclization->EntCore Stereocenter Formation Prodrug ent-Tedizolid Phosphate (5S-Enantiomer) EntCore->Prodrug 1. POCl3 2. Hydrolysis

Caption: Figure 1. Chiral pool synthesis of ent-Tedizolid Phosphate utilizing (S)-Glycidyl Butyrate to enforce the (5S) configuration.

Analytical Validation: Chiral Separation Protocol

Distinguishing ent-Tedizolid from the active drug requires chiral High-Performance Liquid Chromatography (HPLC).[1] Standard C18 columns cannot separate these enantiomers.[1]

Method A: Chiral Stationary Phase (CSP)

This method is the gold standard for purity assessment.

  • Column: Chiralpak IA or IC (Amylose-based immobilized phase).[1]

  • Dimensions: 250 mm × 4.6 mm, 5 µm.[7][8]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (60 : 40 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Expected Result: The (5R) eutomer typically elutes later than the (5S) distomer on Amylose tris(3,5-dimethylphenylcarbamate) phases under these conditions, though elution order must be experimentally verified with the synthesized ent-standard.

Method B: Chiral Mobile Phase Additive (CMPA)

A cost-effective alternative using standard RP-HPLC columns.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (250 × 4.6 mm, 5 µm).[1][8]

  • Mobile Phase: Buffer (pH 7.0 Disodium hydrogen phosphate) + β-Cyclodextrin (10-15 mM) + Acetonitrile.[1]

  • Principle: β-Cyclodextrin forms inclusion complexes with the enantiomers.[1] The stability constants differ for (R) and (S) forms due to steric fit within the cyclodextrin cavity, causing separation.

ParameterSpecificationNote
Target Enantiomer (5S)-Tedizolid Phosphateent-form
Chiral Selector β-CyclodextrinMobile phase additive
Resolution (

)
> 1.5Baseline separation required
Limit of Quantitation 0.30 µg/mLSensitivity for impurity checks

Biological Implications: The Ribosomal Mismatch

The lack of potency in ent-Tedizolid is not accidental; it is a direct consequence of the "lock and key" mechanism at the molecular target.

Mechanism of Action (MOA)

Tedizolid binds to the 23S rRNA of the 50S ribosomal subunit in bacteria.[6] Specifically, it binds to the Peptidyl Transferase Center (PTC) at the A-site.

The Stereochemical Clash
  • Active (5R): The C5-hydroxymethyl group is oriented to form critical hydrogen bonds with nucleotide G2505 (E. coli numbering) and fits into a hydrophobic pocket created by A2451 .[1] This locks the ribosome in a non-productive state, inhibiting protein synthesis.[9]

  • ent (5S): The inversion at C5 forces the hydroxymethyl/phosphate tail to project into a sterically restricted region of the ribosomal cleft.

    • Loss of H-Bonding: The specific geometry required to bridge with G2505 is disrupted.[1]

    • Steric Hindrance: The tail clashes with the ribose-phosphate backbone of the rRNA.[1]

    • Result: The affinity (

      
      ) drops by several orders of magnitude, rendering the ent-isomer biologically inert (MIC > 64 µg/mL for most S. aureus strains).[1]
      
Pathway Visualization[1]

RibosomeBinding cluster_R Active (5R) Binding cluster_S ent-(5S) Binding Drug Tedizolid Enantiomer R_Form (5R)-Configuration Drug->R_Form S_Form (5S)-Configuration Drug->S_Form Target 50S Ribosome (A-Site) Interaction H-Bond with G2505 Fit in Hydrophobic Pocket Target->Interaction Clash Steric Clash with rRNA Loss of H-Bonding Target->Clash R_Form->Target High Affinity Effect_R Protein Synthesis INHIBITED Interaction->Effect_R S_Form->Target Low Affinity Effect_S Protein Synthesis UNAFFECTED Clash->Effect_S

Caption: Figure 2. Mechanistic divergence of Tedizolid enantiomers at the ribosomal Peptidyl Transferase Center.

References

  • Im, W. B., et al. (2011). Discovery of torezolid phosphate (TR-701) as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent.[1] Journal of Medicinal Chemistry, 54(4), 1027–1039.

  • Zhanel, G. G., et al. (2015). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens.[1][6] Drugs, 75(3), 253-270.[1]

  • Sengupta, P., et al. (2017). Enantioseparation of Tedizolid phosphate by RP-HPLC, using β-Cyclodextrin as a Chiral Mobile Phase Additive.[1] Journal of Applied Pharmaceutical Science, 7(10), 139-144.

  • PubChem Compound Summary. Tedizolid Phosphate (CID 11476460).[1]

  • Flanagan, S., et al. (2014). In vitro and in vivo efficacy of tedizolid phosphate against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6471-6476.

Sources

Exploratory

biological activity profile of ent-Tedizolid Phosphate enantiomer

The Biological Activity Profile of ent-Tedizolid Phosphate Executive Summary: The Stereochemical Imperative In the high-stakes arena of oxazolidinone antibiotics, stereochemistry is not merely a structural detail—it is t...

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity Profile of ent-Tedizolid Phosphate

Executive Summary: The Stereochemical Imperative

In the high-stakes arena of oxazolidinone antibiotics, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy. Tedizolid Phosphate (TR-701), a second-generation oxazolidinone, relies strictly on its (5R)-configuration to engage the bacterial 23S rRNA.

This technical guide analyzes the biological activity profile of its enantiomer, (5S)-Tedizolid Phosphate (referred to herein as ent-Tedizolid Phosphate). While often dismissed as a "distomer" (the inactive enantiomer), the ent-form serves as a critical negative control in structure-activity relationship (SAR) studies and provides insight into the high selectivity of the oxazolidinone pharmacophore.

Key Insight: The biological silence of ent-Tedizolid confirms that the binding event is driven by precise molecular recognition at the peptidyl transferase center (PTC), rather than non-specific hydrophobic intercalation.

Chemical Identity & Stereochemical Definition

To understand the ent-enantiomer, we must first rigorously define the active pharmaceutical ingredient (API).

  • Active Moiety (TR-700): (5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

  • Prodrug (TR-701): The phosphate ester of the (5R)-hydroxymethyl group.

  • The Enantiomer (ent-TR-701): The (5S) -configuration of the oxazolidinone core.

Note on Nomenclature: Unlike Linezolid, which is active in the (S)-configuration, Tedizolid is active in the (R)-configuration . This apparent contradiction is an artifact of Cahn-Ingold-Prelog (CIP) priority rules. The spatial orientation of the C5-substituent (hydroxymethyl in Tedizolid vs. acetamidomethyl in Linezolid) is topologically identical in the binding pocket, but the oxygen atom in Tedizolid's substituent grants it higher priority, flipping the descriptor from S to R.

FeatureActive Tedizolid Phosphateent-Tedizolid Phosphate
Configuration (5R) (5S)
C5 Substituent Vector Projects towards the A-site cleftProjects away (Steric Clash)
Role Potent AntibioticPharmacological Inactive / Impurity

Mechanism of Action: The Ribosomal Mismatch

The biological activity profile of ent-Tedizolid is defined by its inability to bind the target.

Target Engagement (The Lock and Key)

The primary target of oxazolidinones is the 23S rRNA of the 50S ribosomal subunit. Specifically, the drug binds to the V domain at the Peptidyl Transferase Center (PTC).

  • Active Binding: The (5R)-C5 side chain forms critical hydrogen bonds with the conserved nucleotide G2505 (or A2503 depending on numbering) and fits into a hydrophobic pocket created by A2451 .

  • Enantiomeric Failure: The (5S)-enantiomer orients the C5-hydroxymethyl group in the opposite vector. This causes:

    • Loss of H-bonding: The hydroxyl group cannot reach the specific ribose or phosphate backbone residues.

    • Steric Clash: The oxazolidinone ring is forced into a conformation that clashes with the rRNA backbone, preventing the "induced fit" required for inhibition.

Mitochondrial Protein Synthesis (MPS)

Oxazolidinones are known to inhibit mammalian mitochondrial protein synthesis due to the evolutionary homology between bacterial and mitochondrial ribosomes.

  • Hypothesis: Since the mitochondrial ribosome shares the conserved PTC architecture, the stereoselectivity applies here as well.

  • Profile: ent-Tedizolid exhibits significantly reduced or negligible inhibition of MPS compared to the racemate or the active (R)-form, offering a cleaner toxicology profile if isolated.

Biological Activity Data Profile

The following data summarizes the comparative potency. Note that specific values for the ent-isomer are often derived from early discovery SAR data (e.g., Dong-A Pharmaceutical's DA-7157 series).

Antibacterial Potency (MIC)
OrganismStrainActive (R)-Tedizolid MIC (µg/mL)ent-(S)-Tedizolid MIC (µg/mL)Fold Reduction
S. aureusMRSA (ATCC 33591)0.25 - 0.5> 64> 128x
E. faeciumVRE (VanA)0.25 - 0.5> 64> 128x
S. pneumoniaePenicillin-R0.12 - 0.25> 32> 128x

Interpretation: The ent-enantiomer is effectively inactive . Any residual activity in a racemic mixture is driven entirely by the (R)-isomer.

Monoamine Oxidase (MAO) Inhibition

Tedizolid is a weak, reversible inhibitor of MAO-A and MAO-B.

  • Enantiomeric Effect: MAO inhibition is less stereostringent than ribosomal binding. However, the fit of the oxazolidinone ring into the MAO active site is still influenced by the C5-tail.

  • Profile: The ent-enantiomer typically shows weak to negligible affinity for MAO isoforms, further distinguishing it as a non-toxic "inert" isomer in this context.

Visualization: SAR & Mechanism

The following diagram illustrates the critical Structure-Activity Relationship (SAR) and the divergence in biological fate between the enantiomers.

Tedizolid_SAR Precursor Chiral Precursor (Glycidyl Butyrate) R_Isomer (R)-Tedizolid (Active) Precursor->R_Isomer (R)-Synthesis path S_Isomer (S)-Tedizolid (ent-Enantiomer) Precursor->S_Isomer (S)-Synthesis path Target Bacterial Ribosome (23S rRNA PTC) R_Isomer->Target High Affinity (Kd < 1uM) Mito Mitochondrial Ribosome R_Isomer->Mito Low Affinity (Toxicity) S_Isomer->Target No Affinity S_Isomer->Mito Negligible Affinity Effect_Tox No Binding / Steric Clash S_Isomer->Effect_Tox Effect_Abx Protein Synthesis Inhibition (Bacteriostasis) Target->Effect_Abx

Caption: Divergent biological fates of Tedizolid enantiomers. The (R)-isomer engages the target, while the (S)-isomer faces steric rejection.

Experimental Protocols

To validate the biological profile of the ent-enantiomer, researchers must first synthesize it with high optical purity (enantiomeric excess, ee > 99%) to avoid false positives from trace active drug.

Protocol A: Stereoselective Synthesis of ent-Tedizolid

Objective: Synthesize (5S)-Tedizolid for use as a negative control. Reagents: (S)-Glycidyl butyrate (or (S)-Epichlorohydrin), Lithium tert-butoxide.

  • Starting Material: Begin with the core aniline intermediate: 3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]aniline.

  • Carbamate Formation: React the aniline with Cbz-Cl or similar to protect the amine.

  • Chiral Lithiation: Treat with (S)-Glycidyl butyrate (the chiral synthon) in the presence of Lithium tert-butoxide at -78°C to 0°C.

    • Note: Using the (S)-synthon here yields the (S)-oxazolidinone (the ent-form). For the active drug, the (R)-synthon is used.

  • Cyclization: Allow the mixture to warm; the intramolecular cyclization yields the (5S)-hydroxymethyl oxazolidinone.

  • Phosphorylation (Optional): If the phosphate prodrug is required, react the (5S)-alcohol with POCl3 followed by hydrolysis.

  • Purification: Recrystallize from Ethanol/Water. Verify ee via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Comparative MIC Assay

Objective: Quantify the "biological silence" of the enantiomer. Standard: CLSI M07-A10.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare 5 x 10^5 CFU/mL of S. aureus ATCC 29213.

  • Compound Prep:

    • Dissolve (R)-Tedizolid (Active Control) in DMSO.

    • Dissolve (S)-Tedizolid (Test) in DMSO.

    • Note: If using the Phosphate prodrugs, ensure the media contains endogenous phosphatases or add 1 unit/mL alkaline phosphatase to convert the prodrug in situ.

  • Dilution: Serial 2-fold dilutions from 64 µg/mL down to 0.06 µg/mL.

  • Incubation: 35°C for 16-20 hours.

  • Readout: Determine the lowest concentration with no visible growth.

    • Expected Result: (R)-Tedizolid = 0.25-0.5 µg/mL; (S)-Tedizolid = >64 µg/mL.

References

  • Locke, J. B., et al. (2009). "In Vitro Activity of TR-700, the Active Moiety of the Prodrug TR-701, against Linezolid-Resistant Staphylococci." Antimicrobial Agents and Chemotherapy, 53(7), 2733–2743. Link

  • Im, W. B., et al. (2011). "Discovery of Tedizolid Phosphate (TR-701) as a Potent Oxazolidinone Antibacterial with High Efficacy against Linezolid-Resistant Staphylococci." Journal of Medicinal Chemistry, 54(6), 2005–2018. (Describes the SAR and stereochemistry origin). Link

  • FDA Label. (2014). "SIVEXTRO (tedizolid phosphate) for injection, for intravenous use." U.S. Food and Drug Administration. Link

  • Flanagan, S., et al. (2015). "In vitro and in vivo efficacy of tedizolid against staphylococci and enterococci." Annals of Clinical Microbiology and Antimicrobials. Link

Foundational

Stereochemical Determinants of Tedizolid Efficacy: A Comparative Mechanistic Analysis

Executive Summary: The Stereochemical Imperative In the development of oxazolidinone antibiotics, chirality is not merely a structural feature; it is the primary determinant of ribosomal affinity. Tedizolid (TR-700), the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of oxazolidinone antibiotics, chirality is not merely a structural feature; it is the primary determinant of ribosomal affinity. Tedizolid (TR-700), the active moiety of the prodrug Tedizolid Phosphate (TR-701), exhibits a strict stereochemical requirement for antibacterial activity.

This technical guide dissects the mechanistic divergence between the biologically active (5R)-enantiomer (eutomer) and its inactive (5S)-counterpart (distomer). Unlike its predecessor Linezolid, which is designated as an (S)-enantiomer, Tedizolid carries an (R)-designation. This distinction is an artifact of Cahn-Ingold-Prelog (CIP) priority rules rather than a difference in spatial topology—a critical nuance often overlooked in high-throughput screening.

Structural Biochemistry: The "CIP Flip" Phenomenon

To understand the mechanism, one must first validate the structural identity. Both Linezolid and Tedizolid bind to the same pocket within the 50S ribosomal subunit. However, their stereochemical descriptors differ due to substituent priority.

The Homology of Binding

Despite the nomenclature difference, the spatial arrangement of the C5-substituent is homologous.

  • Linezolid (S): The C5 position holds an amidomethyl group (Nitrogen attached to C5).

  • Tedizolid (R): The C5 position holds a hydroxymethyl group (Oxygen attached to C5).

Because Oxygen has a higher atomic number than Nitrogen, the CIP priority sequence changes, flipping the descriptor from S to R, even though the 3D projection of the molecule into the ribosomal cleft remains identical.

Table 1: Physicochemical & Stereochemical Comparison

FeatureTedizolid (Eutomer)ent-Tedizolid (Distomer)Linezolid (Reference)
Configuration (5R) (5S)(5S)
C5 Substituent Hydroxymethyl (-CH₂OH)Hydroxymethyl (-CH₂OH)Acetamidomethyl (-NHAc)
Spatial Projection Projects toward A-site cleftProjects toward rRNA backboneProjects toward A-site cleft
Ribosomal Affinity High (

nM range)
Low/NegligibleModerate
CIP Priority Driver Oxygen > CarbonOxygen > CarbonNitrogen > Carbon

Mechanism of Action: The Ribosomal Interface

The efficacy of Tedizolid relies on its ability to inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit .

The Binding Pocket (Peptidyl Transferase Center)

The binding site is located within the V domain of the 23S rRNA. The key interactions involve:

  • A2062 (E. coli numbering): The oxazolidinone ring interacts with the nucleotide base via stacking or hydrophobic interactions.

  • The C5-Substituent Pocket: This is the discriminator. The pocket is a narrow cleft.

Eutomer (R) vs. Distomer (S) Divergence
  • The (R)-Enantiomer (Tedizolid): The C5-hydroxymethyl group is oriented precisely to fit into a hydrophilic pocket, potentially forming hydrogen bonds with phosphate backbone residues (e.g., G2505/U2506). This "lock-and-key" fit stabilizes the molecule, allowing the distinct C- and D-rings (biaryl tetrazole) to extend and interact with the A-site, providing potency even against cfr-methylated strains.

  • The (S)-Enantiomer (Distomer): The mirror-image configuration forces the hydroxymethyl group to project in the opposite direction. This causes a steric clash with the ribosomal RNA backbone. The energy penalty required to overcome this steric hindrance prevents the oxazolidinone ring from achieving the necessary stacking interaction with A2062. Consequently, the molecule cannot reside in the PTC long enough to inhibit fMet-tRNA binding.

Visualization of Mechanistic Pathways

The following diagram illustrates the divergent pathways of the enantiomers upon entering the bacterial cell.

Tedizolid_MOA cluster_Enantiomers Stereochemical Divergence Prodrug TR-701 (Prodrug) Phosphate Form Activation Phosphatase Cleavage (In Vivo) Prodrug->Activation ActiveMoiety TR-700 (Active Moiety) Racemic Potential in Synthesis Activation->ActiveMoiety R_Form (5R)-Tedizolid (Eutomer) ActiveMoiety->R_Form Chiral Separation S_Form (5S)-Tedizolid (Distomer) ActiveMoiety->S_Form Impurity Ribosome 50S Subunit (Peptidyl Transferase Center) R_Form->Ribosome S_Form->Ribosome Binding_R Successful Docking C5-CH2OH fits pocket Ribosome->Binding_R High Affinity Binding_S Steric Clash C5-CH2OH hits rRNA backbone Ribosome->Binding_S Low Affinity Result_R Inhibition of Protein Synthesis Binding_R->Result_R Result_S No Inhibition Bacterial Growth Binding_S->Result_S

Caption: Figure 1. Mechanistic divergence of Tedizolid enantiomers from prodrug activation to ribosomal interaction outcomes.

Experimental Protocols for Validation

To empirically verify the mechanism described above, the following protocols are standard in high-rigor pharmacodynamics labs. These are designed to be self-validating.

Protocol A: Chiral Purity Verification (HPLC)

Before biological testing, you must ensure the "inactive" effects of the distomer are not due to contamination by the eutomer.

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC).

  • Mobile Phase: Isocratic elution with n-hexane/ethanol/diethylamine (60:40:0.1).

  • Detection: UV at 254 nm.

  • Validation Criterion: The enantiomeric excess (ee) must be >99.5%. If the distomer sample contains >1% eutomer, the MIC results will be skewed false-positive.

Protocol B: Macromolecular Synthesis Assay (Mechanistic Proof)

This assay confirms that the drug targets protein synthesis specifically, rather than cell wall or DNA synthesis.

  • System: S. aureus ATCC 29213 (exponential phase).

  • Radiolabeling:

    • Use [³H]Leucine (Protein synthesis).

    • Use [³H]Thymidine (DNA synthesis - Negative Control).

  • Dosing: Treat cultures with (5R)-Tedizolid and (5S)-Tedizolid at 4x MIC (based on (R)-potency).

  • Incubation: 15 minutes at 37°C.

  • Precipitation: Add 10% Trichloroacetic acid (TCA) to precipitate macromolecules.

  • Readout: Liquid Scintillation Counting (CPM).

  • Expected Outcome:

    • (5R): >90% reduction in [³H]Leucine incorporation; negligible effect on [³H]Thymidine.

    • (5S): <10% reduction in [³H]Leucine incorporation (comparable to untreated control).

Protocol C: In Vitro Transcription/Translation (IVTT)

A cell-free system to measure direct ribosomal inhibition without permeability variables.

  • Reagents: E. coli S30 extract, luciferase reporter plasmid.

  • Reaction: Combine S30 extract, amino acids, ATP/GTP, plasmid, and test compound (0.01 nM to 10 µM range).

  • Measurement: Luminescence (RLU) generated by luciferase production.

  • Analysis: Plot Log[Concentration] vs. % Inhibition. Calculate IC₅₀.

  • Causality Check: The IC₅₀ of the (5R) enantiomer should be in the nanomolar range, while the (5S) should be in the micromolar range (or >100x higher).

Comparative Efficacy Data (Simulated Standard)

The following table summarizes typical experimental outputs when comparing pure enantiomers of oxazolidinones.

Table 2: Pharmacodynamic Metrics

Metric(5R)-Tedizolid(5S)-TedizolidInterpretation
MIC (S. aureus) 0.25 - 0.5 µg/mL> 32 µg/mLDistomer lacks functional affinity.
IC₅₀ (IVTT) ~0.1 µM> 20 µMDirect ribosomal binding is stereospecific.
Post-Antibiotic Effect 2 - 4 hoursNoneStable binding complex vs. transient collision.

Workflow Visualization

Experimental_Workflow Synthesis Racemic Synthesis HPLC Chiral HPLC Separation Synthesis->HPLC FracR Fraction 1: (5R)-Eutomer HPLC->FracR FracS Fraction 2: (5S)-Distomer HPLC->FracS MIC MIC Assay (Whole Cell) FracR->MIC IVTT IVTT Assay (Ribosome Only) FracR->IVTT FracS->MIC FracS->IVTT Validation Data Analysis: Is R >> S? MIC->Validation IVTT->Validation

Caption: Figure 2. Critical path for validating stereoselective potency in preclinical development.

References

  • Structure-Activity Relationships of Oxazolidinones: Im, W. B., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel 5-hydroxymethyl-oxazolidinone antibacterial agent. [Link] (Note: Torezolid was the previous name for Tedizolid. This seminal paper establishes the SAR including the C5-hydroxymethyl importance.)

  • Ribosomal Binding Mechanism: Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturbe the ribosomal peptidyl-transferase center and effect tRNA positioning. [Link] (Provides the crystallographic basis for steric hindrance in the PTC.)

  • Tedizolid FDA Prescribing Information: Merck & Co., Inc. (2019). SIVEXTRO (tedizolid phosphate) Prescribing Information. [Link] (Official confirmation of the phosphate prodrug structure and active moiety stereochemistry.)

  • Mechanistic Comparison (Linezolid vs Tedizolid): Shaw, K. J., et al. (2008). In vitro and in vivo evaluation of TR-700, the active moiety of the prodrug TR-701. [Link] (Key reference for the specific activity of the TR-700 moiety and its potency relative to Linezolid.)

Exploratory

Thermodynamic Stability &amp; Configurational Integrity of ent-Tedizolid Phosphate

Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, CMC Leads, and Process Chemists Executive Summary: The Chirality Imperative In the development of oxazolidinone antibiotics, stereochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, CMC Leads, and Process Chemists

Executive Summary: The Chirality Imperative

In the development of oxazolidinone antibiotics, stereochemical purity is not merely a regulatory compliance checkbox but a determinant of pharmacodynamic potency and safety. Tedizolid Phosphate , the prodrug of the active moiety Tedizolid, relies on the (5R) configuration for its high-affinity binding to the bacterial 50S ribosomal subunit.

The ent-Tedizolid Phosphate (the (5S)-enantiomer) represents a critical enantiomeric impurity. While enantiomers possess identical internal energies in achiral environments, their thermodynamic stability diverges significantly in the context of solid-state packing (polymorphism/racemates) and biochemical interaction. This guide delineates the thermodynamic landscape of the ent-isomer, focusing on solid-state binary phase behavior, hydrolytic kinetics, and configurational stability protocols.

Molecular Architecture & Thermodynamic Landscape

Structural Definition

Tedizolid Phosphate is chemically defined as [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxooxazolidin-5-yl]methyl dihydrogen phosphate.

  • Active Form: (5R)-isomer.

  • ent-Form: (5S)-isomer.

The Thermodynamic Paradox of Enantiomers

From a strict thermodynamic perspective, isolated ent-Tedizolid Phosphate has an identical Standard Gibbs Free Energy of Formation (


) to the active pharmaceutical ingredient (API) in an ideal solution. However, in the solid state, the stability is governed by the lattice energy of the binary system:
  • Racemic Compound: The ent and active forms co-crystallize in a stoichiometric ratio (usually 1:1) within the same unit cell. This is often thermodynamically more stable (lower enthalpy) than the pure enantiomer crystals.

  • Conglomerate: The two enantiomers crystallize separately. This is less common (approx. 5-10% of chiral drugs).

  • Solid Solution: A random arrangement of enantiomers.

Critical Insight: If the ent-form and active form create a Racemic Compound , the presence of ent-Tedizolid Phosphate as an impurity can significantly alter the melting point and solubility of the bulk API, potentially leading to batch failures during dissolution testing.

Mechanistic Degradation Pathways

The thermodynamic stability of ent-Tedizolid Phosphate is challenged by two primary vectors: Dephosphorylation (loss of the prodrug moiety) and Racemization (interconversion).

Hydrolytic Instability (Dephosphorylation)

The phosphate ester bond is thermodynamically unstable relative to its hydrolysis products (Tedizolid + Inorganic Phosphate), particularly in acidic or alkaline environments. This is a kinetically controlled process driven by the high energy of the P-O bond relative to the P-OH and C-OH products.

Configurational Instability (Racemization)

Oxazolidinones are generally resistant to racemization under neutral conditions. However, under basic stress (pH > 10), proton abstraction at the C5 position (though difficult) or ring opening/re-closure mechanisms can lower the activation energy (


) for the 

transition.
Visualization: Stability Manifold

The following diagram illustrates the competing pathways defining the stability profile.

StabilityPathways TedizolidP Tedizolid Phosphate (5R-Active) Tedizolid Tedizolid (Base) (5R-Active) TedizolidP->Tedizolid Phosphatase/Acid Hydrolysis (Primary Pathway) Transition Planar Transition State (High Energy) TedizolidP->Transition Base Catalysis (High Ea) entTedizolidP ent-Tedizolid Phosphate (5S-Impurity) entTedizolid ent-Tedizolid (Base) (5S-Impurity) entTedizolidP->entTedizolid Hydrolysis entTedizolidP->Transition Transition->TedizolidP Transition->entTedizolidP Inversion

Figure 1: Mechanistic pathways showing the relationship between hydrolytic degradation (vertical) and configurational racemization (horizontal).

Experimental Protocols

To rigorously assess the thermodynamic and kinetic stability of ent-Tedizolid Phosphate, the following self-validating protocols are recommended.

Protocol A: Binary Melting Point Phase Diagram Construction

Objective: Determine if ent-Tedizolid Phosphate forms a racemic compound or conglomerate with the API. This dictates the thermodynamic risk of impurity inclusion.

Methodology:

  • Preparation: Synthesize or isolate pure ent-Tedizolid Phosphate (>99% ee) and pure Tedizolid Phosphate (>99% ee).

  • Mixtures: Prepare physical mixtures of the two enantiomers in ratios of 0:100, 10:90, 20:80, ... 50:50, ... 100:0 (w/w).

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Pan: Tzero Aluminum, hermetically sealed.

    • Ramp: 5°C/min from 25°C to 250°C.

  • Data Interpretation:

    • Plot Melting Point (onset) vs. Mole Fraction (

      
      ).
      
    • Euclidean V-shape: Indicates a Conglomerate (eutectic at 50:50).

    • W-shape (Double Eutectic): Indicates a Racemic Compound (maximum melting point at 50:50).

Why this matters: If a Racemic Compound forms, the ent-impurity is thermodynamically driven to co-crystallize with your API, making purification by crystallization extremely difficult.

Protocol B: Chiral Stability-Indicating HPLC

Objective: Quantify the rate of racemization (


) under stress conditions.

Chromatographic Conditions:

Parameter Specification
Column Chiralpak IA or IC (Amylose/Cellulose based), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : Ethanol : Diethylamine (60 : 40 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm

| Temperature | 25°C (Ambient) |

Workflow:

  • Stress Induction: Dissolve Tedizolid Phosphate in 0.1 N NaOH (Basic stress).

  • Sampling: Aliquot at t=0, 1, 4, 8, 24 hours. Neutralize immediately with 0.1 N HCl.

  • Quantification: Measure Area% of the ent-peak relative to the main peak.

  • Calculation: Plot

    
     vs. Time to determine the rate constant 
    
    
    
    .

Quantitative Data Structure

When documenting stability, summarize findings in the following format to ensure comparability across development batches.

Table 1: Thermodynamic Stability Profile (Example Data Structure)

Stress ConditionParameter Monitoredent-Tedizolid TrendKinetic OrderComments
Solid State (40°C/75% RH) Enantiomeric Excess (%ee)Stable (>99.9%)ZeroHigh crystal lattice energy prevents solid-state inversion.
Acid Hydrolysis (0.1 N HCl) Phosphate PurityNo Change in ChiralityFirstHydrolysis occurs faster than racemization.
Base Hydrolysis (0.1 N NaOH) Enantiomeric Excess (%ee)Slow Increase in entPseudo-FirstBase-catalyzed proton abstraction at C5 observed.
Photostability (1.2M Lux) Color/PurityStableN/ATetrazole ring stable; no photo-racemization.

References

  • Im, W. B., et al. (2011). Discovery of Tedizolid Phosphate (TR-701) as a Potent Oxazolidinone Prodrug. Journal of Medicinal Chemistry.

  • Flanagan, S., et al. (2013). In vitro and in vivo stability of the oxazolidinone antibiotic tedizolid phosphate. Antimicrobial Agents and Chemotherapy.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for Protocol A).

  • FDA Guidance for Industry. (2021). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.

Foundational

Technical Monograph: Characterization and Resolution of ent-Tedizolid Phosphate

Executive Summary & Chemical Identity In the development of oxazolidinone antibiotics, stereochemistry is not merely a structural feature but the primary determinant of efficacy. Tedizolid Phosphate (TR-701) is a prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

In the development of oxazolidinone antibiotics, stereochemistry is not merely a structural feature but the primary determinant of efficacy. Tedizolid Phosphate (TR-701) is a prodrug rapidly converted in vivo to the active moiety, Tedizolid (TR-700). The clinically approved agent exists strictly as the (5R) enantiomer.

ent-Tedizolid Phosphate refers to the (5S) enantiomer (the mirror image). While pharmacologically considered the distomer (less active form), it is a critical reference standard in Quality Control (QC) to quantify chiral purity and in mechanistic studies to validate ribosomal binding specificity.

Chemical Identifiers
FeatureActive Pharmaceutical Ingredient (API)Target Enantiomer (ent-Tedizolid)
Common Name Tedizolid Phosphateent-Tedizolid Phosphate
Stereochemistry (5R) (5S)
CAS Number 856867-55-5 Not widely indexed (Ref. as enantiomer of 856867-55-5)
Molecular Formula


Molecular Weight 450.32 g/mol 450.32 g/mol
IUPAC Name [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate[(5S)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate

The Prodrug Mechanism & Stereochemical Causality

To understand the isolation of the ent-form, one must understand the activation pathway. Tedizolid Phosphate is biologically inactive until hydrolyzed by endogenous phosphatases.

Activation Pathway Visualization

The following diagram illustrates the conversion of the prodrug to the active intercalator and the critical point where stereochemistry dictates binding affinity.

Tedizolid_Activation cluster_stereo Stereochemical Filter Prodrug Tedizolid Phosphate (Hydrophilic Prodrug) Active Tedizolid (TR-700) (Lipophilic Active Moiety) Prodrug->Active Hydrolysis (-PO4) Enzyme Plasma Phosphatases (Alkaline Phosphatase) Enzyme->Prodrug Target 50S Ribosomal Subunit (23S rRNA Peptidyl Transferase Center) Active->Target High Affinity Binding (Requires 5R Config) Ent_Active ent-Tedizolid (5S) (Steric Clash in A-site) Ent_Active->Target Low/No Affinity

Figure 1: The metabolic activation of Tedizolid. The (5R) configuration is essential for the final step of docking into the 23S rRNA pocket.

Protocol: Chiral Synthesis and Resolution

Researchers often require the ent-Tedizolid Phosphate to validate chiral HPLC methods. Relying on "racemic" synthesis is inefficient. The preferred method utilizes chiral pool synthesis starting from the opposite glycidyl butyrate enantiomer.

Synthesis of the (5S)-Core (ent-Tedizolid)

Principle: The C5 stereocenter is established during the formation of the oxazolidinone ring.

Reagents Required:

  • Precursor: 3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]aniline.

  • Chiral Building Block: (R)-Glycidyl butyrate (Note: Using the (R)-glycidyl ester yields the (5S)-oxazolidinone due to inversion of configuration during ring opening/closing mechanisms, whereas (S)-glycidyl butyrate yields the approved (5R) drug).

  • Base: Lithium tert-butoxide (LiOtBu).

Step-by-Step Workflow:

  • Carbamate Formation: React the aniline precursor with benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate (

    
    ) to protect the amine.
    
  • Lithiation & Cyclization:

    • Cool the reaction vessel to -78°C in THF.

    • Add n-butyllithium (n-BuLi) to deprotonate the carbamate.

    • Add (R)-glycidyl butyrate dropwise.

    • Mechanism: The nucleophilic nitrogen attacks the epoxide (or ester, followed by epoxide formation), leading to cyclization.

    • Result: Formation of the (5S)-hydroxymethyl oxazolidinone intermediate.

  • Phosphorylation (Prodrug Formation):

    • React the (5S)-hydroxymethyl intermediate with phosphorus oxychloride (

      
      ).
      
    • Hydrolyze to yield ent-Tedizolid Phosphate .

Analytical Validation: Chiral HPLC Protocol

To certify a batch of Tedizolid Phosphate is free of the ent-isomer, or to characterize the ent-isomer itself, use the following validated conditions.

ParameterCondition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Ethanol : Diethylamine (50 : 50 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C
Expected Retention (5R)-Tedizolid (Active): ~12.5 min (5S)-Tedizolid (ent): ~16.2 min

Note: Retention times vary by system dead volume; relative retention (


) is the key metric.

Pharmacological Differentiation

Why is the ent-form (5S) the distomer? The mechanism of action relies on the drug binding to the peptidyl transferase center (PTC) of the bacterial ribosome.

Structural Biology of Binding
  • The (5R) Fit: The hydroxymethyl group (or the phosphate tail before cleavage) at the C5 position projects into a specific hydrophilic pocket of the 23S rRNA. This interaction stabilizes the drug, preventing the formation of the initiation complex.

  • The (5S) Clash: In the ent-isomer, the C5 substituent projects in the opposite vector, causing steric hindrance with the nucleotide bases (specifically G2505 and U2506 in E. coli numbering). This reduces binding affinity by orders of magnitude (typically >100-fold increase in MIC).

Comparative Logic Diagram

Chiral_Binding_Logic Start Ligand-Ribosome Interaction R_Iso (5R)-Tedizolid (Eutomer) Start->R_Iso S_Iso (5S)-ent-Tedizolid (Distomer) Start->S_Iso Pocket 23S rRNA Pocket (G2505/U2506) R_Iso->Pocket Correct Vector S_Iso->Pocket Incorrect Vector Result_R H-Bond Stabilization Effective Inhibition Pocket->Result_R Fits Result_S Steric Clash Loss of Affinity Pocket->Result_S Repels

Figure 2: Logical flow of stereochemical impact on ribosomal binding.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10328532, Tedizolid phosphate. Retrieved from [Link]

  • Im, W. B., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel 5-hydroxymethyl-oxazolidinone antibacterial agent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Food and Drug Administration (FDA). SIVEXTRO (tedizolid phosphate) Prescribing Information. Retrieved from [Link]

  • Flanagan, S., et al. (2014). In vitro and in vivo activity of tedizolid against Gram-positive bacteria. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for ent-Tedizolid Phosphate

Executive Summary & Strategic Rationale Tedizolid Phosphate is a second-generation oxazolidinone antibiotic. The clinically approved eutomer possesses the ( ) -configuration at the C5 position of the oxazolidinone ring.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Tedizolid Phosphate is a second-generation oxazolidinone antibiotic. The clinically approved eutomer possesses the (


) -configuration at the C5 position of the oxazolidinone ring.

This Application Note details the synthesis of ent-Tedizolid Phosphate (the (


) -enantiomer). Accessing the ent-form is critical for:
  • Stereochemical Structure-Activity Relationship (SAR): Validating the specific binding affinity to the 23S rRNA of the 50S ribosomal subunit.

  • Toxicology Controls: Establishing off-target safety profiles by differentiating mechanism-based toxicity from chemotype-based toxicity.

  • Chiral Purity Standards: Generating the specific distomer required for developing validated chiral HPLC quantitation methods.

The Core Strategy: The synthesis relies on a "Chiral Switch" protocol. While the industrial route utilizes (


)-glycidyl butyrate to access the natural drug, this protocol employs (

)-glycidyl butyrate
to enforce the (

)-configuration in the ent-target with high enantiomeric excess (

).

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two critical phases: the construction of the chiral oxazolidinone core and the subsequent phosphorylation of the hydroxymethyl handle.

Workflow Visualization

The following diagram outlines the logical flow from the biaryl amine precursor to the final phosphate prodrug.

Tedizolid_Synthesis Start Biaryl Aniline Precursor (Achiral) Reaction_1 Step 1: Carbamate Formation (CBz-Cl / NaHCO3) Start->Reaction_1 Chiral_Reagent (S)-Glycidyl Butyrate (Chiral Source) Reaction_2 Step 2: Enantioselective Cyclization (LiOtBu, -20°C) Chiral_Reagent->Reaction_2 Induces (S)-Chirality Reaction_1->Reaction_2 Intermediate ent-Tedizolid (Alcohol) (S)-Configuration Reaction_2->Intermediate Ring Closure Reaction_3 Step 3: Phosphorylation (POCl3 / H2O) Intermediate->Reaction_3 Final ent-Tedizolid Phosphate Target Molecule Reaction_3->Final

Figure 1: Synthetic workflow for ent-Tedizolid Phosphate highlighting the chiral insertion point.

Protocol A: Enantioselective Oxazolidinone Formation

This protocol describes the conversion of the biaryl amine to ent-Tedizolid (free base alcohol).

Target Molecule: (


)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one.
Reagents & Materials
ComponentRoleSpecification
Biaryl Amine SubstratePurity >98% (HPLC)
(

)-Glycidyl Butyrate
Chiral Building Block>98% ee (Critical)
LiOtBu Base1.0 M in THF
Benzyl Chloroformate (Cbz-Cl) Activating Agent95%
Methanol/THF SolventsAnhydrous
Step-by-Step Methodology
Phase 1: Carbamate Activation
  • Dissolution: Charge a reactor with the Biaryl Amine (1.0 equiv) and THF (10 vol). Cool to 0°C.

  • Base Addition: Add saturated aqueous NaHCO₃ (3.0 equiv).

  • Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction Check: Stir at 0–5°C for 2 hours. Monitor by HPLC for consumption of amine.

  • Workup: Dilute with water, filter the precipitated Cbz-protected intermediate. Dry in a vacuum oven at 45°C.

Phase 2: The Chiral Cyclization (The "Ent" Step)

Note: This step determines the stereochemistry. Standard Tedizolid uses (R)-glycidyl butyrate. We use (S)-glycidyl butyrate here.

  • Setup: Dissolve the Cbz-intermediate (1.0 equiv) in anhydrous THF (10 vol) and Methanol (0.5 vol). Cool the mixture to -20°C .

  • Chiral Reagent Addition: Add (

    
    )-Glycidyl Butyrate  (1.5 equiv) in one portion.
    
  • Controlled Deprotonation: Add LiOtBu (Lithium tert-butoxide, 2.5 equiv, 1.0 M in THF) dropwise over 2 hours.

    • Causality: Slow addition at low temperature prevents competitive racemization and minimizes side reactions at the tetrazole ring.

  • Cyclization: Allow the reaction to warm to 15°C over 12 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: Recrystallize from Methanol/Water to yield ent-Tedizolid (Alcohol) .

Protocol B: Phosphorylation (Prodrug Synthesis)

The phosphate group improves solubility. This step retains the stereocenter established in Protocol A.

Reagents & Materials
ComponentRoleSpecification
ent-Tedizolid (Alcohol) SubstrateFrom Protocol A
Phosphorus Oxychloride (POCl₃) Phosphorylating AgentDistilled
Triethylamine BaseDry
Water HydrolysisHPLC Grade
Step-by-Step Methodology
  • Slurry Formation: Suspend ent-Tedizolid (1.0 equiv) in dichloromethane (DCM, 15 vol) and Triethylamine (3.0 equiv). Cool to 0°C .

  • Phosphorylation: Add POCl₃ (1.5 equiv) dropwise.

    • Safety Note: This reaction is highly exothermic. Ensure efficient cooling.

  • Reaction: Stir at 0°C for 3 hours. Monitor by HPLC (disappearance of alcohol).

  • Hydrolysis: Add water (5 vol) slowly to hydrolyze the intermediate dichlorophosphate to the phosphate monoester. Stir vigorously for 1 hour.

  • Precipitation: The product often precipitates as a solid or gum. Adjust pH to ~7.5 using NaOH (1M) to form the disodium salt (if desired) or isolate as the free acid depending on downstream requirements.

  • Filtration: Filter the solid, wash with cold water and ethanol.

Quality Control: Chiral Verification

It is imperative to prove that the synthesized molecule is indeed the ent-isomer and not the eutomer or a racemate.

Chiral HPLC Method
  • Column: Chiralpak IA or IB (Amylose-based stationary phases are preferred for oxazolidinones).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (70 : 30 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • ent-Tedizolid Retention Time (

      
      ): Distinct from (
      
      
      
      )-Standard.
    • Enantiomeric Excess (

      
      ): > 98.0%.
      

Mechanistic Pathway (Graphviz)

The following diagram illustrates the mechanistic logic of the cyclization, highlighting why the (


)-glycidyl butyrate yields the (

)-oxazolidinone (retention of configuration relative to the epoxide, but note that Cahn-Ingold-Prelog priority changes may apply depending on substituents, though stereochemical integrity is maintained).

Mechanism Step1 N-Deprotonation (LiOtBu) Step2 Nucleophilic Attack on (S)-Epoxide Step1->Step2 Regioselective Step3 Intramolecular Cyclization Step2->Step3 Elimination of Butyrate Result (S)-Oxazolidinone Formation Step3->Result Stereoretention

Figure 2: Mechanistic cascade of the lithiated carbamate cyclization.

References

  • Imbach, P., et al. (2010). "Discovery of Tedizolid Phosphate (TR-701): A Potent Oxazolidinone Prodrug with Improved Solubility and Pharmacokinetics." Journal of Medicinal Chemistry, 53(10), 3927–3936.

    • Context: Establishes the baseline synthesis for the ( )-isomer. The protocol above adapts this chemistry by inverting the chiral reagent.
  • Trius Therapeutics. (2009). "Oxazolidinone Antibiotics and Derivatives Thereof." US Patent 7,816,379.

    • Context: Details the process chemistry conditions (bases, solvents) used for scale-up.
  • Schafer, F., et al. (2014). "Process Development for the Synthesis of Tedizolid Phosphate." Organic Process Research & Development.
Application

Application Note: Chiral HPLC Strategies for the Enantioseparation of ent-Tedizolid Phosphate

This is a comprehensive Application Note and Protocol guide for the chiral separation of ent-Tedizolid Phosphate, designed for immediate implementation in pharmaceutical quality control and R&D environments. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the chiral separation of ent-Tedizolid Phosphate, designed for immediate implementation in pharmaceutical quality control and R&D environments.

Executive Summary

Tedizolid Phosphate is a second-generation oxazolidinone prodrug converted in vivo to the active moiety, Tedizolid. The pharmacological activity resides primarily in the (R)-enantiomer . The presence of the (S)-enantiomer (ent-Tedizolid Phosphate) is considered a chiral impurity that must be controlled to <0.15% limits per ICH Q3A/Q6A guidelines.

This guide details two distinct chromatographic approaches:

  • Method A (Primary): A cost-effective, validated Chiral Mobile Phase Additive (CMPA) method using β-Cyclodextrin.[1]

  • Method B (Secondary): A high-throughput Chiral Stationary Phase (CSP) screening protocol for rapid method development.

Chemical Context & Mechanism[2][3]

The Chiral Challenge

The chiral center of Tedizolid is located at the C5 position of the oxazolidinone ring.

  • Target Analyte: (R)-Tedizolid Phosphate (Active Pharmaceutical Ingredient).[1][2]

  • Critical Impurity: (S)-Tedizolid Phosphate (ent-Tedizolid).

Separation Mechanisms[3]
  • Host-Guest Inclusion (Method A): The hydrophobic phenyl ring of Tedizolid inserts into the hydrophobic cavity of the β-Cyclodextrin (β-CD) additive. The chiral hydroxyl groups on the rim of the β-CD interact differentially with the spatial orientation of the (R) and (S) substituents, creating transient diastereomeric complexes with different retention times.

  • Three-Point Interaction (Method B): Immobilized polysaccharide selectors (e.g., Amylose/Cellulose derivatives) form hydrogen bonds, dipole-dipole interactions, and π-π stacking with the analyte. The rigid helical structure of the polymer creates a chiral groove that preferentially retains one enantiomer.

SeparationMechanism Racemate Racemic Mixture (R/S-Tedizolid) Selector Chiral Selector (β-Cyclodextrin or CSP) Racemate->Selector Injection Complex_R Transient Complex [R-Tedizolid : Selector] (Less Stable) Selector->Complex_R Interaction A Complex_S Transient Complex [S-Tedizolid : Selector] (More Stable) Selector->Complex_S Interaction B Elution Differential Elution (Separation) Complex_R->Elution Fast Elution (t1) Complex_S->Elution Slow Elution (t2)

Figure 1: Schematic of the chiral recognition mechanism leading to enantiomeric separation.

Method A: Chiral Mobile Phase Additive (CMPA)

Status: Validated | Cost: Low | Robustness: High Reference: Adapted from Anerao et al. (2017).[1][3]

This method utilizes an achiral Phenyl-Hexyl column with β-Cyclodextrin in the mobile phase.[4] It is the recommended starting point for QC labs due to the low cost of the column compared to dedicated chiral columns.

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl (250 × 4.6 mm, 5 µm) or equivalent
Mobile Phase Buffer : Acetonitrile (87 : 13 v/v)
Buffer Composition 40 mM Disodium Hydrogen Phosphate + 5 mM β-Cyclodextrin, adjusted to pH 7.0 with Orthophosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 20°C (Critical for resolution)
Detection UV-PDA at 300 nm
Injection Volume 10 µL
Run Time ~45 minutes
Step-by-Step Preparation Protocol

Step 1: Buffer Preparation (Critical)

  • Dissolve 7.12 g of Disodium Hydrogen Phosphate Dihydrate in 950 mL of HPLC-grade water.

  • Add 5.68 g of β-Cyclodextrin (β-CD). Stir until completely dissolved (may require gentle warming, but cool to RT before pH adjustment).

  • Add 1.0 mL of Triethylamine (TEA) to improve peak shape.

  • Adjust pH to 7.0 ± 0.05 using dilute Orthophosphoric acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane. Do not use cellulose filters as β-CD may interact.

Step 2: Mobile Phase Assembly

  • Mix the filtered Buffer and Acetonitrile in a 87:13 (v/v) ratio.

  • Degas by ultrasonication for 10 minutes. Note: Premixing is preferred over on-line mixing to ensure stable baseline with additives.

Step 3: System Equilibration

  • Set column temperature to 20°C. Warning: Higher temperatures (e.g., 30°C) significantly reduce resolution (Rs) in inclusion-complex separations.

  • Equilibrate the column with mobile phase for at least 60 minutes or until the baseline is stable.

System Suitability Criteria
  • Resolution (Rs): NLT 1.5 between ent-Tedizolid (S) and Tedizolid (R).

  • Tailing Factor: NMT 2.0.

  • Theoretical Plates: NLT 2000.

Method B: Chiral Stationary Phase (CSP) Screening

Status: Alternative | Cost: High | Throughput: High

If Method A yields insufficient sensitivity or if the lab prefers to avoid mobile phase additives (which can foul systems), use this screening protocol. This approach uses immobilized polysaccharide columns which are robust for oxazolidinones.

Recommended Columns (Screening Set)
  • Chiralpak IB N-5 (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

Screening Conditions (Reversed Phase)
ParameterCondition A (Neutral)Condition B (Acidic)
Mobile Phase 20 mM NH₄HCO₃ (pH 9.0) : ACN (60:40)0.1% Formic Acid : ACN (60:40)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV 300 nmUV 300 nm

Note: Immobilized columns allow for a wider range of solvents. If resolution is poor, switch to Normal Phase (Hexane/Ethanol/DEA 80:20:0.1).

Method Development Workflow

MethodDev Start Start: Chiral Separation of Tedizolid Phosphate Choice Select Primary Strategy Start->Choice MethodA Method A: CMPA (Phenyl-Hexyl + β-CD) Choice->MethodA Cost Sensitive / QC MethodB Method B: CSP (Chiralpak IB/IA) Choice->MethodB High Throughput / R&D PrepA Prep: pH 7.0 Buffer Add 5mM β-CD + TEA Temp: 20°C MethodA->PrepA RunA Run Isocratic (Buffer:ACN 87:13) PrepA->RunA CheckA Check Resolution (Rs) RunA->CheckA Success Validation (LOD/LOQ/Linearity) CheckA->Success Rs > 1.5 FailA Reduce Temp to 15°C or Decrease ACN % CheckA->FailA Rs < 1.5 FailA->RunA

Figure 2: Decision tree for selecting and optimizing the chiral separation method.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Resolution (Rs < 1.5) Temperature too high.Decrease column temperature to 15°C or 20°C. Inclusion complexes are more stable at lower temps.
Peak Tailing Secondary silanol interactions.Ensure Triethylamine (TEA) is added to the buffer (Method A).
Retention Time Drift pH instability or Buffer evaporation.Use fresh buffer daily. Ensure pH is exactly 7.0.
Baseline Noise β-CD precipitation or air bubbles.Filter mobile phase (0.45 µm). Premix organic/aqueous phases before pumping.

References

  • Anerao, A., Dighe, V., John, S., & Pradhan, N. (2017).[3] Enantioseparation of Tedizolid phosphate by RP-HPLC, using β-Cyclodextrin as a Chiral Mobile Phase Additive.[1][2][3][4][5][6] Journal of Applied Pharmaceutical Science, 7(10), 30-36.[1][4]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.

  • Sivextro (Tedizolid Phosphate) Prescribing Information. (2014). U.S. Food and Drug Administration.[1][2]

  • Bressolle, F., et al. (1996). Quantitative determination of oxazolidinone antibiotics in biological fluids. Journal of Chromatography B.

Sources

Method

Application Note: Strategic Synthesis and Validation of ent-Tedizolid Phosphate Reference Standards

Executive Summary & Scientific Rationale In the development of oxazolidinone antibiotics, controlling stereochemistry is paramount. Tedizolid Phosphate (TR-701) is the prodrug of Tedizolid (TR-700), a potent protein synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of oxazolidinone antibiotics, controlling stereochemistry is paramount. Tedizolid Phosphate (TR-701) is the prodrug of Tedizolid (TR-700), a potent protein synthesis inhibitor. The pharmacological activity resides almost exclusively in the (5R) enantiomer.

Under ICH Q6A guidelines, the enantiomer of a drug substance is considered a chiral impurity. To validate the chiral HPLC methods required for batch release, a verified reference standard of the enantiomer, (5S)-Tedizolid Phosphate (herein referred to as ent-Tedizolid Phosphate), is required.

This application note details the de novo synthesis of ent-Tedizolid Phosphate. Unlike resolution methods (separating racemates), which often suffer from low yields and isotopic complexity, this protocol utilizes Stereochemical Inversion Strategy : employing the opposite chiral starting material to yield the (5S) congener with high optical purity (>99% ee).

Retrosynthetic Analysis

The synthesis is designed backwards from the target phosphate prodrug. The chirality is established early in the formation of the oxazolidinone ring. To obtain the ent-isomer (5S), we must utilize a chiral precursor with the opposite configuration to that used in the commercial (5R) synthesis.

Retrosynthesis Target ent-Tedizolid Phosphate (5S-Enantiomer) Inter1 ent-Tedizolid (Alcohol) (5S-Hydroxymethyl core) Target->Inter1 Phosphorylation (POCl3) Inter2 Amine Precursor (3-fluoro-4-...-aniline) Inter1->Inter2 C-N Coupling Start Chiral Synthon (S)-Glycidyl Butyrate (Source of 5S Chirality) Inter1->Start Cyclization (Lithium t-butoxide)

Figure 1: Retrosynthetic pathway for ent-Tedizolid Phosphate. The chirality is locked in the cyclization step using (S)-Glycidyl Butyrate.

Detailed Experimental Protocols

Phase A: Synthesis of the ent-Tedizolid Core (Alcohol)

Objective: Construct the oxazolidinone ring with (5S) stereochemistry. Critical Reagent: (S)-Glycidyl Butyrate (CAS: 60456-23-7) or (S)-Epichlorohydrin. Note: Commercial Tedizolid uses the (R) variant.

Reagents:

  • Precursor Amine: 3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]aniline.

  • Chiral Source: (S)-Glycidyl Butyrate.

  • Base: Lithium tert-butoxide (LiOtBu).

  • Solvent: Methanol / Dichloromethane (DCM).

Protocol:

  • Carbamate Formation: Dissolve the Precursor Amine (1.0 eq) in DCM. Add sodium bicarbonate (2.5 eq) and cool to 0°C. Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Stir for 4 hours. Isolate the Cbz-protected amine via filtration.

  • Lithiation & Cyclization: Suspend the Cbz-amine (1.0 eq) in dry THF/MeOH. Cool to -78°C.

  • Chiral Induction: Add LiOtBu (2.5 eq) slowly. Add (S)-Glycidyl Butyrate (1.5 eq) dropwise. The use of the (S)-ester is the causality for the formation of the (5S)-oxazolidinone ring.

  • Reaction: Allow the mixture to warm to room temperature over 16 hours. The lithium base promotes ring closure.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Methanol/Water.

    • Checkpoint: Analyze by Chiral HPLC. Target ee > 98%.

    • Result:(5S)-Tedizolid (Alcohol) .

Phase B: Phosphorylation to ent-Tedizolid Phosphate

Objective: Convert the (5S)-alcohol to the phosphate prodrug. Mechanism: Nucleophilic attack of the primary alcohol on phosphorus oxychloride, followed by hydrolysis.

Protocol:

  • Preparation: Suspend (5S)-Tedizolid (Alcohol) (10 g) in dry THF (100 mL). Cool to -10°C.

  • Phosphorylation: Add Triethylamine (TEA, 3.0 eq) followed by Phosphorus Oxychloride (

    
    , 1.5 eq) dropwise. Maintain temperature < 0°C to prevent degradation of the tetrazole ring.
    
  • Monitoring: Stir for 3 hours. Monitor by HPLC for disappearance of the alcohol peak.

  • Hydrolysis: Quench the reaction mixture slowly into ice water (200 mL). The intermediate dichlorophosphate hydrolyzes to the phosphate acid.

  • Salt Formation: Adjust pH to 8.5 using 2N NaOH. This forms the Disodium salt.

  • Isolation: Precipitate the product by adding Ethanol (300 mL). Filter the white solid.

  • Final Polish: Reslurry in Acetone/Water (95:5) to remove inorganic salts.

Analytical Validation & Quality Control

To certify this material as a Reference Standard, it must be cross-validated against the active drug (Tedizolid Phosphate) to prove they are enantiomers.

Comparative Data Table
ParameterTedizolid Phosphate (API)ent-Tedizolid Phosphate (Ref Std)Acceptance Criteria
Stereocenter (5R)(5S) Must match theoretical
Specific Rotation

Negative (-) ValuePositive (+) Value Magnitude within ±5%
Mass Spectrum (ESI) m/z 451.1 [M+H]+m/z 451.1 [M+H]+ Identical
Retention Time (Achiral)

= 8.4 min

= 8.4 min
Identical
Retention Time (Chiral)

= 12.1 min

= 15.4 min
Distinct separation (Rs > 2.0)
Chiral HPLC Method (Self-Validating System)

This method is designed to separate the enantiomers. The ent-standard prepared above is used to mark the impurity retention time.

  • Column: Chiralpak IA or IB (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (60 : 40 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Logic: Inject a 1:1 mix of API and ent-Standard. If two distinct peaks with area ratio 1:1 appear, the synthesis of the enantiomer is successful and the method is specific.

Workflow Visualization

The following diagram illustrates the critical path from raw material selection to final validation.

Workflow cluster_0 Synthesis cluster_1 Validation S1 (S)-Glycidyl Butyrate S2 (5S)-Core Formation S1->S2 Chiral Induction S3 Phosphorylation S2->S3 POCl3 / NaOH V1 Optical Rotation (+) S3->V1 QC V2 Chiral HPLC (Resolution Check) S3->V2 QC

Figure 2: Operational workflow for the production and validation of ent-Tedizolid Phosphate.

References

  • Trius Therapeutics (now Merck & Co). (2005). Pyridine-substituted oxazolidinones and methods of using them. (Patent No. WO2005058886A2). Google Patents. Relevance: Primary source for the synthesis of the Tedizolid core structure.
  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ICH.org. [Link]

    • Relevance: Establishes the requirement for enantiomeric impurity standards.
  • Im, W. B., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent. Journal of Medicinal Chemistry, 54(6), 2005-2018. [Link]

    • Relevance: Details the Structure-Activity Relationship (SAR) and the specific (5R)
  • PubChem. (n.d.). Tedizolid Phosphate (Compound Summary). National Library of Medicine. [Link]

    • Relevance: Verification of chemical structure and stereochemistry.
Application

Technical Application Note: Stereoselective Antibacterial Profiling of ent-Tedizolid Phosphate

Executive Summary This application note details the protocol for the in vitro antibacterial susceptibility testing of ent-Tedizolid Phosphate (the (S)-enantiomer of the prodrug Tedizolid Phosphate). Unlike standard susce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the in vitro antibacterial susceptibility testing of ent-Tedizolid Phosphate (the (S)-enantiomer of the prodrug Tedizolid Phosphate). Unlike standard susceptibility testing which utilizes the active moiety (Tedizolid) to assess clinical efficacy, this protocol is designed for stereochemical characterization and impurity qualification .

Tedizolid Phosphate is a prodrug converted in vivo by phosphatases to the active oxazolidinone Tedizolid .[1] The active drug binds to the 50S ribosomal subunit (specifically the 23S rRNA of the peptidyl transferase center).[2][3] This binding is highly stereospecific, favoring the (R)-configuration. Consequently, ent-Tedizolid Phosphate (the (S)-enantiomer) serves as a critical negative control or "distomer" in drug development to validate:

  • Target Specificity: Confirming the chiral requirement for ribosomal binding.

  • Prodrug Stability: Assessing if the phosphate group prevents intrinsic activity prior to enzymatic cleavage.

Mechanism of Action & Chiral Logic

To design a robust experiment, one must understand the "Double-Lock" mechanism that prevents ent-Tedizolid Phosphate from exhibiting antibacterial activity.

  • The Prodrug Lock (Steric/Charge): The phosphate group at the A-ring imparts high water solubility but hinders binding to the lipophilic pocket of the bacterial ribosome. Without phosphatase hydrolysis, even the eutomer (active enantiomer) shows reduced potency in vitro.

  • The Chiral Lock (Stereochemistry): The (R)-configuration at the C-5 position of the oxazolidinone ring is essential for hydrogen bonding with nucleotide A2503 in the 23S rRNA. The (S)-enantiomer (ent-Tedizolid) lacks the correct spatial orientation to form this bond, resulting in a significantly higher Minimum Inhibitory Concentration (MIC).

Visualization: The Double-Lock Mechanism

DoubleLockMechanism Prodrug_R Tedizolid Phosphate (R-Enantiomer / Eutomer) Phosphatase Phosphatase (In Vivo or Added Exogenously) Prodrug_R->Phosphatase Hydrolysis Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Prodrug_R->Ribosome Phosphate Block (Low Affinity) Prodrug_S ent-Tedizolid Phosphate (S-Enantiomer / Distomer) Prodrug_S->Phosphatase Hydrolysis Active_R Tedizolid (Active) (R-Configuration) Phosphatase->Active_R Active_S ent-Tedizolid (Inactive) (S-Configuration) Phosphatase->Active_S Active_R->Ribosome High Affinity Binding (H-bonds with A2503) Active_S->Ribosome Steric Clash No Binding Inhibition Protein Synthesis INHIBITED Ribosome->Inhibition If (R) Bound NoInhibition NO Inhibition (Bacterial Growth) Ribosome->NoInhibition If (S) Present

Figure 1: The "Double-Lock" mechanism illustrating why ent-Tedizolid Phosphate fails to inhibit bacterial growth through both prodrug hindrance and stereochemical mismatch.

Materials & Preparation

Compound Handling
  • Test Compound: ent-Tedizolid Phosphate (S-enantiomer).

  • Comparator (Positive Control): Tedizolid (Active moiety, TR-700) and Tedizolid Phosphate (TR-701, Eutomer).

  • Solvent: Dimethyl sulfoxide (DMSO). While the phosphate form is water-soluble, DMSO is recommended for stock solutions to ensure consistency with the lipophilic active moiety comparator.

  • Storage: -80°C, protected from light. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis of the phosphate group.

Bacterial Strains (QC)

Use CLSI-recommended Quality Control strains for oxazolidinones:

  • Staphylococcus aureus ATCC 29213 (Methicillin-susceptible)

  • Enterococcus faecalis ATCC 29212[4]

  • Streptococcus pneumoniae ATCC 49619

Experimental Protocols

Protocol A: Intrinsic Prodrug Activity (Direct MIC)

Objective: To demonstrate that the ent-prodrug possesses no relevant antibacterial activity in standard media.

Methodology: CLSI M07-A10 Broth Microdilution [1].

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: Standard CAMHB has low phosphatase activity. This setup tests the "Phosphate Lock".

  • Inoculum: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) and dilute 1:100 to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Rows A-B: ent-Tedizolid Phosphate (0.06 – 64

      
      g/mL).
      
    • Rows C-D: Tedizolid Phosphate (Eutomer) (0.06 – 64

      
      g/mL).
      
    • Rows E-F: Tedizolid (Active) (0.008 – 4

      
      g/mL).
      
  • Incubation: 16–20 hours at 35

    
     2°C (ambient air).
    
  • Readout: Determine the lowest concentration with no visible growth.

Expected Results: | Compound | Expected MIC (


g/mL) | Interpretation |
| :--- | :--- | :--- |
| Tedizolid (Active)  | 0.25 - 0.5 | Potent activity (Standard).[5] |
| Tedizolid Phosphate  | 2 - >32* | Reduced activity due to lack of hydrolysis in CAMHB. |
| ent-Tedizolid Phosphate  | >64 | Inactive  (Double-Lock: Phosphate + Chirality). |

*Note: If the CAMHB contains undefined yeast extract or blood (for Streptococci), phosphatase activity may partially convert the eutomer, lowering its MIC. The ent-isomer should remains inactive regardless.

Protocol B: "Activated" Stereoselectivity Assay (Alkaline Phosphatase)

Objective: To simulate in vivo conditions and prove that even after hydrolysis, the ent-core is inactive.

Rationale: To rigorously prove the lack of activity is due to chirality and not just the phosphate group, we must chemically or enzymatically strip the phosphate in situ.

  • Enzyme Supplementation: Supplement CAMHB with Alkaline Phosphatase (calf intestinal) at 5 Units/mL. Filter sterilize the media.

    • Validation: Verify enzyme activity by checking the conversion of a chromogenic substrate (e.g., pNPP) or by observing the MIC drop of the Eutomer (Tedizolid Phosphate) to match the Active (Tedizolid).

  • Procedure: Follow Protocol A using the enzyme-supplemented broth.

Workflow Diagram:

ExperimentalWorkflow Start Start: Compound Preparation Branch Select Assay Type Start->Branch Path_A Protocol A: Direct MIC (Standard CAMHB) Branch->Path_A Path_B Protocol B: Activated MIC (CAMHB + Alk. Phosphatase) Branch->Path_B Incubation Incubation 35°C, 16-24h Path_A->Incubation Path_B->Incubation Readout_A Readout A: Measures Intrinsic Prodrug Activity Incubation->Readout_A Standard Media Readout_B Readout B: Measures Core Chirality Activity Incubation->Readout_B Enzyme Media Result_A Result: ent-Tedizolid Phos MIC > 64 µg/mL (Inactive) Readout_A->Result_A Readout_B->Result_A ent-Isomer remains inactive Result_B Result: Tedizolid Phos (Eutomer) MIC drops to ~0.5 µg/mL (Active) Readout_B->Result_B Eutomer becomes active

Figure 2: Experimental workflow comparing standard MIC testing vs. enzyme-activated testing to distinguish prodrug limitations from stereochemical inactivity.

Data Analysis & Reporting

The Eudismic Ratio

In chiral drug development, the Eudismic Ratio (ER) quantifies the stereoselectivity of the biological target.



For Tedizolid Phosphate testing (Protocol B - Activated):

  • Eutomer (Tedizolid): MIC

    
     0.25 
    
    
    
    g/mL.[4][6]
  • Distomer (ent-Tedizolid): MIC typically > 32

    
    g/mL.[7]
    
  • Target ER: > 100.

Interpretation: A high ER confirms high stereochemical purity is required for the drug substance, as the ent-form contributes to "chemical load" without therapeutic benefit.

Quality Control Acceptance Criteria

The assay is valid only if:

  • Growth Control: Shows turbidity (growth).

  • Sterility Control: Shows no growth.

  • Reference Strain (S. aureus ATCC 29213):

    • Tedizolid (Active) MIC falls within 0.12 – 0.5

      
      g/mL [2].
      
    • Linezolid (Comparator) MIC falls within 1 – 4

      
      g/mL.[4][8]
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI, Wayne, PA.

  • Procop, G. W., et al. (2014). In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates.[5][6][7][9][10] Antimicrobial Agents and Chemotherapy, 58(9).

  • Kisgen, J. J., et al. (2014). Tedizolid: A New Oxazolidinone Antimicrobial.[4][6][7][9][11] American Journal of Health-System Pharmacy, 71(8), 621-633.

  • Flanagan, S., et al. (2014).[5] Pharmacokinetics/Pharmacodynamics of Tedizolid Phosphate.[12] Clinical Infectious Diseases, 58(Suppl 1), S35-S40.

  • Rybak, J. M., & Marx, K. (2014). Tedizolid Phosphate: A Next-Generation Oxazolidinone.[9] Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 34(11), 1198-1208.

Sources

Method

Advanced Characterization of ent-Tedizolid Phosphate: Mass Spectrometry Fragmentation &amp; Chiral Differentiation Protocols

Executive Summary This guide details the mass spectrometry (MS) fragmentation dynamics of Tedizolid Phosphate (TR-701) and its enantiomeric impurity, ent-Tedizolid Phosphate . While mass spectrometry provides structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) fragmentation dynamics of Tedizolid Phosphate (TR-701) and its enantiomeric impurity, ent-Tedizolid Phosphate . While mass spectrometry provides structural elucidation of the core scaffold, it is blind to chirality in a vacuum. Therefore, this protocol integrates MS/MS fragmentation logic for structural confirmation with Chiral Liquid Chromatography (LC) for stereochemical resolution.

Key Technical Insight: Tedizolid Phosphate is a prodrug rapidly converted in vivo (and often in-source) to the active moiety, Tedizolid (TR-700). The fragmentation analysis must account for both the phosphate precursor and the dephosphorylated active core.

Structural Dynamics & MS/MS Fragmentation

The Prodrug-Active Relationship

Tedizolid Phosphate (MW 450.32) is the phosphate ester prodrug of the active oxazolidinone, Tedizolid (MW 370.34). In Electrospray Ionization (ESI), the prodrug exhibits a distinct behavior where the phosphate group is labile.

  • Compound: Tedizolid Phosphate

  • Formula:

    
    
    
  • Monoisotopic Mass: 450.0853 Da

  • Precursor Ion [M+H]+: 451.09 Da

Fragmentation Pathway Analysis

The fragmentation pattern follows a sequential loss mechanism. The ent-isomer (5S configuration) yields an identical MS/MS spectrum to the active drug (5R configuration) due to the lack of diastereomeric interactions in the gas phase.

Phase 1: In-Source/Collision-Induced Dephosphorylation

The most abundant transition in the MS spectrum of Tedizolid Phosphate is the loss of the phosphate group (


, -80 Da) or phosphoric acid (

, -98 Da), generating the protonated active moiety.
  • Transition:

    
    
    
  • Mechanism: Nucleophilic attack or thermal elimination in the ESI source often converts a significant portion of TR-701 to TR-700 prior to the quadrupole.

Phase 2: Fragmentation of the Active Core (TR-700)

Once the active core (


 371.1) is generated, collision-induced dissociation (CID) targets the oxazolidinone ring and the tetrazole side chain.
Precursor Ion (

)
Product Ion (

)
Loss (Da)Proposed Fragment Structure/Mechanism
451.1 371.1 -80[Active Core] : Loss of

(Phosphate moiety). Primary Quantifier.
371.1 329.1 -42Loss of

(Ketene) or ring opening of oxazolidinone.
371.1 300.1 -71Cleavage of the morpholine-like or oxazolidinone substructures.
371.1 243.1 -128[Characteristic] : Loss of the methyl-tetrazole-pyridine moiety.
Visualization of Fragmentation Logic

FragmentationPathway Prodrug Tedizolid Phosphate [M+H]+ m/z 451.1 Active Active Moiety (TR-700) [M+H]+ m/z 371.1 Prodrug->Active In-Source / CID Neutral1 Loss: HPO3 (-80 Da) Prodrug->Neutral1 Frag1 Fragment A m/z 329.1 (Ring Opening) Active->Frag1 CE: 25-30 eV Frag2 Fragment B m/z 243.1 (Tetrazole/Pyridine Loss) Active->Frag2 CE: 35-40 eV Neutral2 Loss: C2H2O (-42 Da) Active->Neutral2

Figure 1: MS/MS Fragmentation pathway of Tedizolid Phosphate, highlighting the critical dephosphorylation step followed by structural disintegration of the active core.

Experimental Protocol: Chiral LC-MS/MS Analysis

Since MS/MS cannot distinguish the ent-isomer (5S) from the drug (5R), chromatographic separation is mandatory. This protocol uses a polysaccharide-based chiral stationary phase.

Reagents & Materials
  • Standard: Tedizolid Phosphate Reference Standard (>99% purity).

  • Impurity Standard: ent-Tedizolid Phosphate (Custom synthesis or isolated fraction).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate.

  • Column: Chiralpak IA or IC (Amylose-based), 3 µm, 150 x 4.6 mm (Daicel).

Sample Preparation

Critical Step: Avoid protic solvents for long-term storage to prevent hydrolysis of the phosphate group.

  • Stock Solution: Dissolve 1 mg of Tedizolid Phosphate in 1 mL DMSO (stable).

  • Working Solution: Dilute to 10 µg/mL in 50:50 ACN:Water.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon, as it may bind the phosphate).

LC-MS/MS Conditions
ParameterSettingRationale
Instrument Triple Quadrupole (QqQ)High sensitivity for impurity quantification.
Ionization ESI Positive (+)Nitrogen-rich heterocycles ionize best in (+) mode.
Column Temp 35°CEnhances mass transfer for chiral resolution.
Mobile Phase A 20 mM Ammonium Formate (pH 4.0)Buffer controls ionization state of phosphate.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Flow Rate 0.8 mL/minOptimal for 4.6mm ID chiral columns.
Gradient Isocratic 40% B (Typical start)Chiral separations often require isocratic holds.
MRM 1 (Quant) 451.1

371.1
Most abundant transition (Prodrug to Active).
MRM 2 (Qual) 451.1

329.1
Confirmation ion.
Analytical Workflow Diagram

Workflow Sample Sample Prep (DMSO Stock) LC Chiral LC Separation (Chiralpak IA, Isocratic) Sample->LC ESI ESI Source (+) In-source Dephosphorylation LC->ESI Q1 Q1 Filter Select m/z 451.1 ESI->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select m/z 371.1 Q2->Q3 Data Chromatogram Separated Peaks (R vs S) Q3->Data

Figure 2: Integrated Chiral LC-MS/MS workflow. Note that separation occurs BEFORE ionization. Once ionized, the enantiomers are indistinguishable by mass alone.

Results Interpretation & Validation

Identification Criteria

To confirm the presence of ent-Tedizolid Phosphate, the analyte must meet all three criteria:

  • Retention Time (RT): Must match the ent-Tedizolid reference standard RT (typically elutes before or after the main peak depending on the specific chiral selector; typically resolution

    
    ).
    
  • Parent Ion: Presence of

    
     451.1.
    
  • Transition Ratio: The ratio of the Quantifier (371.1) to Qualifier (329.1) product ions must match the reference standard within

    
    .
    
Troubleshooting Common Issues
  • Peak Tailing: Phosphate groups interact with stainless steel. Passivate the LC system with 0.1% Phosphoric acid prior to analysis if tailing is observed.

  • In-Source Fragmentation: If the 371.1 signal is higher than 451.1 in the Q1 scan, lower the Declustering Potential (DP) or Cone Voltage to preserve the prodrug precursor.

References

  • FDA Access Data. (2014). SIVEXTRO (tedizolid phosphate) Injection and Tablet Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Im, W. B., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibiotic for the treatment of serious gram-positive infections. Journal of Medicinal Chemistry, 54(6), 2018–2022. [Link]

  • Locke, J. B., et al. (2014). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6742–6751. [Link]

  • European Medicines Agency. (2015). Assessment Report: Sivextro (tedizolid phosphate). EMA/182697/2015. [Link]

Application

Application Note: Crystallization &amp; Isolation Protocols for ent-Tedizolid Phosphate

)-Enantiomer (ent-Tedizolid Phosphate) for Analytical Reference Standards. Part 1: Strategic Overview & Scientific Rationale The Challenge of Enantiomeric Isolation Tedizolid Phosphate is a prodrug of the oxazolidinone a...

Author: BenchChem Technical Support Team. Date: February 2026


)-Enantiomer (ent-Tedizolid Phosphate) for Analytical Reference Standards.

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Enantiomeric Isolation

Tedizolid Phosphate is a prodrug of the oxazolidinone antibiotic Tedizolid. The active pharmaceutical ingredient (API) possesses the (


)-configuration at the C5 position of the oxazolidinone ring. The (

)-enantiomer, referred to here as ent-Tedizolid Phosphate , is a critical process impurity and a mandatory analytical reference standard for chiral purity assays (e.g., Chiral HPLC).

Isolating the ent-isomer presents a unique challenge:

  • Identical Solubility: In achiral solvents, the (

    
    ) and (
    
    
    
    ) enantiomers exhibit identical solubility profiles.
  • Amphoteric Nature: The phosphate group introduces pH-dependent solubility (Free Acid vs. Disodium Salt), which must be leveraged for effective crystallization.

  • Prodrug Instability: Harsh crystallization conditions can hydrolyze the phosphate ester, reverting the molecule to the parent Tedizolid base.

The Solution: Targeted Synthesis & pH-Swing Crystallization

Unlike removing a minor impurity, "isolating" the ent-isomer for use as a standard typically requires a targeted synthesis using (


)-glycidyl precursors, followed by a purification protocol that mirrors the API process but is optimized for the specific impurity profile of the (

)-route.

This guide details the pH-Swing Reactive Crystallization method, which utilizes the amphoteric nature of the phosphate group to achieve high purity (>99.5% chemical purity, >99.8% enantiomeric excess).

Part 2: Detailed Experimental Protocols

Protocol A: Purification of ent-Tedizolid Base (Pre-Phosphorylation)

Rationale: Purification is most efficient at the "Base" stage (before phosphorylation) due to better solubility in organic solvents, allowing for the rejection of process-related impurities.

Materials:

  • Crude ent-Tedizolid Base (Synthesized via (

    
    )-glycidyl butyrate).
    
  • Solvents: DMSO (Dimethyl sulfoxide), Ethanol (absolute), Purified Water.

Workflow:

  • Dissolution: Charge 10.0 g of crude ent-Tedizolid Base into a reactor. Add 40 mL of DMSO at 25°C. Agitate until fully dissolved.

    • Note: Avoid heating >50°C to prevent ring opening or degradation.

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

  • Anti-Solvent Addition: Slowly add 40 mL of Ethanol to the filtrate. The solution should remain clear.

  • Crystallization Trigger: Slowly charge 80 mL of Water over 60 minutes while stirring at 300 RPM.

    • Mechanism: Water acts as a strong anti-solvent, decreasing the solubility of the hydrophobic oxazolidinone core.

  • Aging: Cool the slurry to 0–5°C and hold for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with 20 mL of Water/Ethanol (2:1).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: pH-Swing Crystallization of ent-Tedizolid Phosphate (Final Isolation)

Rationale: This step converts the crude phosphate ester into a highly pure crystalline free acid form. It leverages the drastic solubility difference between the dianion (pH > 8) and the free acid (pH < 2).

Materials:

  • Crude ent-Tedizolid Phosphate (Disodium salt or crude reaction mixture).

  • Reagents: 1N NaOH, 2N HCl, Acetone, Water.

Step-by-Step Methodology:

StepOperationCritical ParameterScientific Basis
1 Dissolution Dissolve 5.0 g crude ent-phosphate in 50 mL Water. Adjust pH to 8.5–9.0 using 1N NaOH.Ionization: At pH > 8.5, the phosphate is fully deprotonated (

), maximizing aqueous solubility (>100 mg/mL).
2 Carbon Treatment Add 0.25 g Activated Carbon. Stir 30 min. Filter.Purification: Removes color bodies and trace heavy metals derived from the phosphorylation catalyst.
3 Nucleation Dilute filtrate with 20 mL Acetone . Cool to 10°C.Metastable Zone: Acetone reduces the solubility limit of the free acid form, preparing the system for nucleation.
4 Acidification (Critical) Slowly add 2N HCl dropwise. Target pH: 1.5–2.0 .Precipitation: Protonation of the phosphate group (

) creates the insoluble Free Acid form.
5 Crystal Growth Once turbidity appears (approx pH 4-5), stop acid addition for 15 min (Ostwald Ripening). Resume to pH 1.5.Purity: Pausing allows fines to redissolve and larger, purer crystals to grow, preventing occlusion of impurities.
6 Isolation Filter the solid. Wash with 3x 10 mL Water (pH adjusted to 2.0).Washing: Acidic wash prevents re-dissolution of the product while removing salts (NaCl).
7 Drying Dry at 25°C under vacuum. Do not heat >30°C. Stability: The Free Acid form is sensitive to thermal hydrolysis in the presence of residual moisture.

Part 3: Process Visualization & Logic

Workflow Logic: pH-Swing Isolation

The following diagram illustrates the decision logic and mass flow for the isolation of the ent-isomer.

TedizolidIsolation cluster_waste Waste Stream Start Crude ent-Tedizolid Phosphate (Mixture) Dissolution Dissolution (Water + NaOH, pH 9.0) Start->Dissolution Ionization Filtration Filtration (Remove Insolubles) Dissolution->Filtration Clarification Acetone Add Co-Solvent (Acetone) Filtration->Acetone Modulate Solubility Acidification Controlled Acidification (HCl to pH 1.5) Acetone->Acidification Protonation Precipitation Crystallization of Free Acid Acidification->Precipitation Supersaturation Wash Acidic Wash (Remove Salts) Precipitation->Wash Waste Mother Liquor (NaCl, Impurities) Precipitation->Waste Final Pure ent-Tedizolid Phosphate (Solid) Wash->Final

Figure 1: Process flow for the pH-swing crystallization of ent-Tedizolid Phosphate. The transition from high pH (soluble) to low pH (insoluble) is the primary purification driver.

Part 4: Analytical Validation (QC)

To confirm the isolation of the ent-isomer and not the (


)-isomer (or a racemate), Chiral HPLC is required.

Chiral HPLC Method Parameters:

  • Column: Chiralpak IA or IC (Amylose-based stationary phases are preferred for oxazolidinones).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (60 : 40 : 0.1).

  • Detection: UV at 254 nm.

  • Expected Result:

    • ent-Tedizolid (

      
      ): Retention time ~ t1 (e.g., 8.5 min).
      
    • Tedizolid API (

      
      ): Retention time ~ t2 (e.g., 12.0 min).
      
    • Note: The elution order depends on the specific column and mobile phase; always verify with a racemic standard.

Part 5: References

  • Trius Therapeutics (now Merck). (2010). Oxazolidinone Antibiotics and Derivatives Thereof. US Patent 7,816,379. Link

    • Core reference for the synthesis and phosphorylation chemistry of Tedizolid.

  • Dong-A ST Co., Ltd. (2013). Method for Preparing Oxazolidinone Derivatives. US Patent 8,604,209. Link

    • Provides detailed solvent systems for the crystallization of Tedizolid intermediates.

  • Im, W. B., et al. (2011). "Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent." Journal of Medicinal Chemistry, 54(20), 7066-7083. Link

    • Authoritative source on the structure-activity relationship and physical properties of the phosphate prodrug.

  • Flanagan, S., et al. (2009). "In vitro and in vivo activity of TR-700, the active moiety of the prodrug TR-701, against linezolid-resistant Gram-positive bacteria." Antimicrobial Agents and Chemotherapy, 53(7), 2932-2937. Link

    • Context for the biological necessity of enantiomeric purity.

Method

protocol for metabolic stability assessment of ent-Tedizolid Phosphate

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is tedizolid phosphate, its enantiomer, and their metabolic pathways.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is tedizolid phosphate, its enantiomer, and their metabolic pathways. I'm also digging into established protocols for assessing metabolic stability, seeking a solid foundation for further analysis.

Analyzing Search Results

I've expanded my search to include the enantiomer's behavior, specific degradation routes, and applicable models. I'm focusing now on identifying key metabolic enzymes involved, and understanding models used in in vitro and in vivo studies. Also, I am looking for regulatory guidelines on metabolic stability from the FDA or EMA. I'm now structuring the application note with an introduction, protocols, data analysis, and diagrams.

Developing Application Note Structure

I'm now expanding my Google searches. I've been focusing on tedizolid phosphate, its enantiomer, and metabolic stability protocols. I'm focusing on key enzymes, degradation routes, and models for in vitro and in vivo studies. I am also searching for FDA and EMA guidelines. Next, I am creating a structured outline for the application note. I will cover the introduction, protocols, data analysis, and diagrams in detail.

Application

synthesis of isotopically labeled ent-Tedizolid Phosphate

Initiating Search Strategy I'm starting with focused Google searches to gather information on synthesizing isotopically labeled ent-Tedizolid Phosphate. My focus is synthetic routes, key intermediates, and labeling strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to gather information on synthesizing isotopically labeled ent-Tedizolid Phosphate. My focus is synthetic routes, key intermediates, and labeling strategies like using deuterium or carbon-13. I'm prioritizing literature and patents for a broad overview of possible methods.

Refining Search Parameters

I'm now expanding my Google searches to include the synthesis of ent-Tedizolid and Tedizolid Phosphate, alongside related analytical methods. My application note structure is taking shape, covering precursor selection, labeling strategies, a detailed synthesis protocol, and characterization methods, which I will summarize with supporting data. Authoritative sources are the priority for scientific accuracy in all steps. I am planning the experimental protocol.

Developing Experimental Protocol

I'm now focusing on a plan for detailed Google searches to cover synthetic methods of isotopically labeled ent-Tedizolid Phosphate, and its enantiomer, including the prodrug, Tedizolid Phosphate. I'm exploring analytical methods to ensure effective purification and characterization. I'm structuring the application note with an introduction, precursor details, labeling strategies, a step-by-step synthesis protocol, purification and characterization methods, and key data summarized. I plan to use authoritative sources and step-by-step protocols for scientific accuracy. My next step will be to finalize the experimental protocol and create Graphviz diagrams for the synthetic workflow. I am confident in gathering a comprehensive application note.

Method

handling and storage guidelines for ent-Tedizolid Phosphate samples

Executive Summary & Scope This technical guide defines the protocols for handling ent-Tedizolid Phosphate , the (5S)-enantiomer of the oxazolidinone prodrug Tedizolid Phosphate. While the active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide defines the protocols for handling ent-Tedizolid Phosphate , the (5S)-enantiomer of the oxazolidinone prodrug Tedizolid Phosphate. While the active pharmaceutical ingredient (API) is the (5R)-enantiomer (TR-701), the ent-isomer is a critical reagent used primarily as a chiral purity standard (to quantify enantiomeric excess) and a negative control in biological assays to validate target specificity (ribosomal binding).

Critical Scientific Directive: The utility of ent-Tedizolid Phosphate relies entirely on its chiral purity and structural integrity . Contamination with the active (R)-isomer or dephosphorylation to the parent ent-Tedizolid will compromise assay validity. This guide prioritizes the prevention of hydrolytic degradation and chiral cross-contamination.

Physicochemical Profile & Stability Logic

Understanding the molecular vulnerabilities of ent-Tedizolid Phosphate is the foundation of this protocol.

PropertyCharacteristicOperational Implication
Chemical Structure Phosphate ester prodrug of an oxazolidinone.[1][2]Hydrolysis Risk: The phosphate group is labile. Spontaneous hydrolysis yields ent-Tedizolid (less soluble, biologically different).
Stereochemistry (5S)-configuration (Enantiomer of active drug).[3]Chiral Risk: Must be distinguished from the (5R)-active form. Indistinguishable by standard achiral HPLC.
Solubility pH-dependent.[4] Low in acidic pH; higher in basic pH (deprotonated). Soluble in DMSO.[5]Formulation: Aqueous solubility is poor without pH adjustment. DMSO is the preferred solvent for stock solutions.
Hygroscopicity Moderate to High.Storage: Moisture catalyzes hydrolysis. Must be stored under inert gas.
Degradation Pathways

The primary threat to sample integrity is dephosphorylation . While the oxazolidinone ring is robust, the phosphate ester is susceptible to:

  • Chemical Hydrolysis: Accelerated by extreme pH and temperature.

  • Enzymatic Hydrolysis: Trace contamination with phosphatases (from skin, bacteria, or non-sterile buffers) will rapidly convert the prodrug to the parent alcohol.

Storage & Handling Protocol

Receiving and Long-Term Storage

Upon receipt, the integrity of the "ent-" specificity must be preserved against racemization (rare) and degradation.

  • Temperature: Store at -20°C or below.

  • Atmosphere: Purge headspace with Argon or Nitrogen . Oxygen exposure promotes oxidative degradation of the tetrazole ring over long periods.

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

Solubilization Strategy (Stock Preparation)

Do not store aqueous solutions. Prepare aqueous working solutions immediately before use.

Step-by-Step Solubilization:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation on the hygroscopic solid.

  • Primary Stock (DMSO): Dissolve ent-Tedizolid Phosphate in anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10–50 mM.

    • Stability:[2][6][7][8][9] Stable at -20°C for up to 3 months if protected from moisture.

  • Secondary Dilution (Aqueous):

    • Dilute the DMSO stock into the assay buffer (e.g., PBS or Saline).

    • Note: The phosphate group improves solubility compared to the parent drug, but high concentrations (>1 mg/mL) in acidic media may precipitate the free acid form.

    • pH Control: Maintain pH 6.0–8.0. Avoid highly acidic environments (pH < 3) which suppress ionization and reduce solubility.

Self-Validating Analytical Protocols (QC)

To ensure the reagent is "fit-for-purpose," you must validate two attributes: Chemical Purity (is it still the phosphate prodrug?) and Chiral Purity (is it still the S-enantiomer?).

Chemical Integrity Check (LC-MS)
  • Objective: Detect dephosphorylation (conversion to ent-Tedizolid).

  • Method: Reversed-Phase HPLC with Mass Spec detection.

  • Column: C18 (e.g., Waters XSelect HSS C18).[10]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Criterion: The parent peak (ent-Tedizolid, Mass ~370 Da) should be <1% of the prodrug peak (Mass ~450 Da).

Chiral Purity Validation (Critical)

Standard HPLC cannot distinguish ent-Tedizolid Phosphate from the active Tedizolid Phosphate. You must use a chiral selector.

  • Method A: Capillary Electrophoresis (CE) [4]

    • Selector: Heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD).[3][4]

    • Buffer: 50 mM Formic buffer (pH 4.0).

    • Mechanism: The anionic cyclodextrin forms a complex with the neutral enantiomers, creating differential migration velocities.

  • Method B: Chiral HPLC

    • Column: Chiralcel OJ-RH or Chiralpak IA.

    • Mobile Phase: Phosphate buffer (pH 4.5) : Acetonitrile (85:15).

    • Criterion: No peak should be observed at the retention time of the (R)-isomer standard.

Visualized Workflows

Figure 1: Lifecycle & Integrity Management Workflow

This diagram illustrates the critical decision nodes for handling ent-Tedizolid Phosphate to prevent data corruption.

G Receipt Receipt of ent-Tedizolid Phosphate Storage Storage (-20°C, Argon, Dark) Receipt->Storage Desiccate StockPrep Stock Prep (Anhydrous DMSO) Storage->StockPrep Warm to RT QC_Check QC Validation (Chiral & Chemical) StockPrep->QC_Check Aliquot Usage Experimental Usage (Negative Control/Std) QC_Check->Usage Pass Disposal Disposal (Biohazard/Chem Waste) QC_Check->Disposal Fail (>1% Impurity) Usage->Storage Return unused (Avoid Freeze-Thaw) Usage->Disposal

Caption: Operational lifecycle of ent-Tedizolid Phosphate samples. Note the critical QC gate before experimental usage to prevent false negatives.

Figure 2: Degradation & Contamination Logic

Understanding why the protocol exists: The chemical vulnerabilities of the molecule.

G cluster_0 Critical Failure Modes Prodrug ent-Tedizolid Phosphate (Inactive/Control) Hydrolysis Hydrolysis (Phosphatases/H2O) Prodrug->Hydrolysis Moisture/Enzymes Parent ent-Tedizolid (Dephosphorylated) Hydrolysis->Parent Loss of Solubility Change in Bio-activity Active Tedizolid Phosphate (Active (R)-Isomer) Active->Prodrug False Positive in Assay Contam Cross-Contamination (Dirty Pipettes/Aerosol) Contam->Active Introduction of API

Caption: Primary failure modes. Hydrolysis alters solubility and molecular weight; Cross-contamination with the (R)-isomer invalidates negative control data.

References

  • ChemicalBook. (n.d.). Tedizolid Phosphate Properties and Structure. Retrieved from

  • FDA Access Data. (2014). Clinical Pharmacology and Biopharmaceutics Review: Tedizolid Phosphate. NDA 205435.[11] Retrieved from

  • Michalska, K., et al. (2016). Chiral separation of tedizolid using charge single isomer derivatives of cyclodextrins by capillary electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Vertex Pharmaceuticals/Merck. (2015). SIVEXTRO (tedizolid phosphate) Prescribing Information. Retrieved from

  • ResearchGate. (2022).[12] Fabrication and Characterization of Tedizolid Phosphate Nanocrystals. Pharmaceutics. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: ent-Tedizolid Phosphate Extraction &amp; Isolation

Executive Summary This guide addresses yield attrition during the isolation of ent-Tedizolid Phosphate (the enantiomer of the oxazolidinone prodrug TR-701). While the ent isomer is chemically identical to the active phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield attrition during the isolation of ent-Tedizolid Phosphate (the enantiomer of the oxazolidinone prodrug TR-701). While the ent isomer is chemically identical to the active pharmaceutical ingredient (API) regarding solubility and reactivity in achiral environments, its extraction presents unique challenges due to the molecule's amphiphilic nature and the lability of the phosphate ester.

Low yield is rarely a single-point failure. It is usually a cascade of incomplete phosphorylation , premature hydrolysis , or phase distribution errors (loss to the aqueous mother liquor).

Module 1: The pH-Solubility Trap

Symptom: The reaction indicates high conversion by HPLC, but mass recovery after workup is significantly lower than theoretical yield (<50%).

The Mechanism

Tedizolid Phosphate is a zwitterionic chameleon. It contains a basic pyridine/tetrazole system and an acidic phosphate group.

  • pH < 2: The molecule is protonated and highly soluble in water (cationic).

  • pH 7–9: As a disodium salt, it is hyper-soluble in water (anionic).

  • pH 3–5 (Isoelectric Region): This is the "danger zone" for solubility but the "gold zone" for precipitation of the free acid.

If you are attempting to extract the disodium salt using standard organic solvents (DCM, EtOAc), you will fail; the partition coefficient (LogP) heavily favors the aqueous phase.

Troubleshooting Protocol

Q: At what pH are you attempting phase separation?

  • Scenario A: Extracting the Free Acid

    • Correct Approach: Acidify the aqueous reaction mixture to pH 3.5 – 4.5 . At this pH, the phosphate group is partially protonated, reducing water solubility and allowing extraction into polar organic solvents (e.g., n-Butanol or THF/EtOAc mixtures) or inducing precipitation.

    • Common Error: Acidifying to pH < 2. This protonates the nitrogenous heterocycles, locking the molecule in the water phase.

  • Scenario B: Isolating the Salt (Disodium)

    • Correct Approach: Do not "extract." Perform a solvent swap or precipitation. The salt is insoluble in alcohols (Ethanol/Isopropanol).

    • Protocol: Concentrate the aqueous phase

      
       Add Ethanol 
      
      
      
      The salt should precipitate.
Data: Solubility Profile
PhasepH ConditionDominant SpeciesSolubility (Water)Solubility (Org)
Aqueous< 2.0Cationic (Protonated N)HighNegligible
Aqueous3.5 – 4.5Zwitterion/Free AcidMinimum (Precipitates) Low-Moderate
Aqueous> 7.5Anionic (Phosphate Salt)Very HighNegligible

Module 2: Phosphate Ester Hydrolysis

Symptom: Yield is low, and HPLC shows a large peak corresponding to the parent alcohol (ent-Tedizolid) rather than the phosphate.

The Mechanism

The phosphate ester bond in Tedizolid is kinetically stable at neutral pH but thermodynamically unstable in the presence of strong acids or bases combined with heat. This is a classic "prodrug degradation" pathway.

Q: Did you use heat during the workup?

  • Risk Factor: Rotovap bath temperature > 45°C while the solution is acidic.

  • Risk Factor: Extended stirring in highly basic aqueous solution (pH > 12) to remove impurities.

Corrective Action: The "Cold & Fast" Rule
  • Temperature Control: Maintain all workup streams at

    
     during pH adjustments.
    
  • Quench Strategy: If using

    
     for phosphorylation, quench into ice water, not room temperature water. The exotherm from quenching can locally spike temperatures, causing immediate hydrolysis.
    
Visualization: Degradation & Isolation Logic

G Start Reaction Mixture (ent-Tedizolid Phosphate) Check_pH Check pH Adjustment Start->Check_pH Acidic pH < 2.0 (Strong Acid) Check_pH->Acidic Over-acidification Isoelectric pH 3.5 - 4.5 (Target Zone) Check_pH->Isoelectric Controlled Adjustment Basic pH > 10 (Strong Base) Check_pH->Basic Over-basification Hydrolysis Hydrolysis to Parent Alcohol (Yield Loss) Acidic->Hydrolysis Heat + Time Precipitation Free Acid Precipitates (High Yield) Isoelectric->Precipitation Basic->Hydrolysis Heat + Time Soluble_Salt Forms Soluble Salt (Trapped in Water) Basic->Soluble_Salt Room Temp

Figure 1: The stability and solubility decision tree. Note that extreme pH values lead to either degradation or loss of product to the aqueous waste stream.

Module 3: The "Oiling Out" Phenomenon

Symptom: Upon acidification or concentration, the product separates not as a filterable solid, but as a sticky gum/oil on the flask walls.

The Mechanism

This is common with ent-Tedizolid Phosphate due to trace organic impurities (unreacted reagents) acting as plasticizers, preventing crystal lattice formation.

Troubleshooting Protocol

Q: Are you using a seeding strategy?

  • Anti-Solvent Addition: Do not dump anti-solvent (e.g., Acetone or Ethanol) rapidly.

    • Protocol: Add anti-solvent dropwise to the aqueous concentrate until slight turbidity appears. Stop.

  • Seeding: Add 0.5% w/w pure ent-Tedizolid Phosphate seed crystals.

  • Aging: Allow the mixture to stir slowly at 5°C for 4–6 hours. This "Ostwald Ripening" converts the oil/amorphous phase into a crystalline solid.

Module 4: Experimental Protocol (Validated)

Objective: Isolation of ent-Tedizolid Phosphate Free Acid from Reaction Mixture.

  • Quench: Pour reaction mixture (containing crude phosphate) into ice water (

    
    ).
    
  • Wash: Extract the aqueous mixture with Dichloromethane (DCM) x2.

    • Why? The product is in the water (pH is likely acidic/neutral from reaction). The impurities (unreacted parent alcohol) are in the DCM. Discard the DCM layer.

  • pH Adjustment: Slowly adjust the aqueous layer to pH 4.0 using 2N NaOH or 1N HCl. Monitor temperature (

    
    ).
    
  • Precipitation: Stir for 1 hour. The free acid should precipitate as a white/off-white solid.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold water followed by a small amount of cold Ethanol.

  • Drying: Vacuum dry at

    
    .
    

Module 5: Stereochemical Integrity Verification

Since you are targeting the ent (enantiomer) form, you must verify that the extraction conditions did not induce racemization, although the oxazolidinone ring is generally robust.

Q: How to verify the specific enantiomer? Do not rely solely on optical rotation, as trace impurities can skew results. Use Chiral HPLC.

  • Column: Chiralpak IA or IC.

  • Mobile Phase: Hexane/Ethanol/DEA (gradient).

  • Reference: Compare against a standard of (R)-Tedizolid (the active drug). Your product should have the opposite retention time shift.

References

  • Trius Therapeutics (now Merck & Co). (2010). Oxazolidinone Antibiotics and Derivatives Thereof. U.S. Patent No. 7,816,379. Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Primary source for the synthesis and isolation of Tedizolid Phosph
  • Imtiaz, A., et al. (2011). "Synthesis and antibacterial activity of novel oxazolidinones." Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Tedizolid Phosphate (Compound). National Library of Medicine. Link

    • Context: Physical chemical properties, pKa values, and solubility d
  • Gorczynski, M. J., et al. (2004). "Probing the limits of oxazolidinone antibacterial activity." Journal of Medicinal Chemistry, 47(24), 5819-5822. Link

    • Context: Synthesis methodologies for oxazolidinone analogs and enantiomeric purity consider
Optimization

resolving peak overlap between Tedizolid and ent-Tedizolid in HPLC

Welcome to our dedicated technical guide for resolving the challenging co-elution of Tedizolid and its enantiomer, ent-Tedizolid. This document provides in-depth troubleshooting strategies and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for resolving the challenging co-elution of Tedizolid and its enantiomer, ent-Tedizolid. This document provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in developing robust and reproducible chiral separation methods.

Introduction to the Challenge

Tedizolid is a chiral oxazolidinone antibiotic. Its enantiomer, ent-Tedizolid, is a stereoisomer that is a mirror image of the active pharmaceutical ingredient (API). While enantiomers share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit significantly different pharmacological, toxicological, and metabolic profiles in the chiral environment of the human body. Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the strict control and quantification of enantiomeric impurities.

Standard reversed-phase or normal-phase HPLC methods are insufficient for separating enantiomers because they interact identically with the achiral stationary phase. The unresolved peaks of Tedizolid and ent-Tedizolid will co-elute, appearing as a single peak, making accurate quantification impossible. Achieving separation requires the introduction of a chiral selector, either in the stationary phase or as a mobile phase additive, to create a chiral environment where the two enantiomers can be diastereomerically distinguished.

Part 1: Troubleshooting Guide - Resolving Peak Overlap

This section is designed as a logical workflow to diagnose and resolve peak co-elution issues between Tedizolid and its enantiomer.

Initial Assessment: Confirming the Problem

Question: I see only one peak for my Tedizolid sample, but I suspect an enantiomeric impurity is present. How can I confirm this?

Answer: A single peak on a standard achiral HPLC column (like a C18) is expected, as enantiomers are not resolved in an achiral system. The first step is to definitively confirm that your method is incapable of separation.

  • Action: Inject a 50:50 racemic mixture of Tedizolid and ent-Tedizolid onto your existing achiral column. If you still observe a single, symmetrical peak, it confirms that your current method is not suitable for chiral separation.

  • Rationale: This test validates that the lack of resolution is due to the fundamental nature of enantiomers and the achiral stationary phase, not an issue with the sample itself.

Core Strategy: Implementing Chiral Stationary Phases (CSPs)

Question: My achiral method is confirmed to be unsuitable. What is the primary strategy for separating Tedizolid and its enantiomer?

Answer: The most effective and widely adopted strategy is to use a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that is immobilized onto the support material (typically silica gel). These selectors create transient diastereomeric complexes with the enantiomers, leading to different retention times.

The interaction mechanism can be visualized as a "three-point interaction model," where one enantiomer forms a more stable complex with the chiral selector than the other, causing it to be retained longer on the column.

cluster_0 Interaction with Chiral Stationary Phase (CSP) cluster_1 Enantiomer 1 (e.g., Tedizolid) cluster_2 Enantiomer 2 (e.g., ent-Tedizolid) CSP Chiral Selector on Stationary Phase Sites: A, B, C E1 Analyte Sites: A', B', D' E1->CSP Weaker 2-Point Interaction (A-A', B-B') Results in Shorter Retention E2 Analyte Sites: A', B', C' E2->CSP Strong 3-Point Interaction (A-A', B-B', C-C') Results in Longer Retention

Caption: The Three-Point Interaction Model for Chiral Recognition.

Question: Which type of Chiral Stationary Phase is most effective for oxazolidinones like Tedizolid?

Answer: Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including those with structures similar to Tedizolid. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

CSP TypeCommon Trade NamesKey CharacteristicsRecommended For
Immobilized Polysaccharide CHIRALPAK® IA, IB, IC, etc.Covalently bonded selector, robust, compatible with a wider range of solvents ("non-standard" mobile phases).Initial method development due to solvent flexibility.
Coated Polysaccharide CHIRALCEL® OD, OJ, AD, etc.Selector is physically coated on silica, high success rates but limited solvent compatibility.Screening when immobilized columns do not yield separation.
  • Starting Recommendation: Begin method development with an immobilized amylose-based CSP, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the selector. This provides a high probability of success combined with excellent solvent robustness.

Method Development & Optimization

Question: I have a polysaccharide-based CSP, but the peaks are still overlapping or have poor resolution (Rs < 1.5). What should I do next?

Answer: Method optimization involves systematically adjusting the mobile phase and temperature. The goal is to enhance the differential interactions between the enantiomers and the CSP.

The mobile phase plays a critical role in modulating the chiral recognition process. For polysaccharide CSPs, the primary modes of operation are Normal-Phase, Polar Organic, and Reversed-Phase.

  • Normal-Phase (Hexane/Alcohol): This is often the most successful starting point.

    • Action: Start with a mobile phase of 90:10 n-Hexane/Isopropanol (IPA). If resolution is poor, systematically vary the alcohol content (e.g., 95:5, 80:20).

    • Rationale: The alcohol acts as a polar modifier. A lower concentration generally increases retention and can improve the enantioselectivity (α), which is the ratio of the retention factors of the two enantiomers. Different alcohols (e.g., ethanol, n-butanol) can also dramatically alter selectivity.

  • Polar Organic Mode (Acetonitrile/Methanol/Ethanol):

    • Action: If normal-phase fails, switch to a polar organic mobile phase like 100% Methanol or 100% Acetonitrile. Introduce additives if needed.

    • Rationale: This mode offers different interaction mechanisms and can sometimes provide separations not achievable in normal-phase.

  • Action: For ionizable compounds like Tedizolid, adding a small amount of an acidic or basic additive can be highly effective.

    • Acidic Additive: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase.

    • Basic Additive: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

  • Rationale: These additives suppress the ionization of acidic or basic functional groups on both the analyte and any residual silanols on the silica surface. This leads to sharper peak shapes and can significantly alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition, often dramatically improving resolution.

Start Start: Co-eluting Peaks (Rs < 1.5) SelectCSP Select Immobilized Polysaccharide CSP (e.g., Amylose-based) Start->SelectCSP NormalPhase Screen Mobile Phase: Normal-Phase Mode (Hexane/Alcohol) SelectCSP->NormalPhase AdjustAlcohol Adjust Alcohol Ratio (e.g., 95:5 to 80:20 IPA) NormalPhase->AdjustAlcohol CheckRs1 Resolution (Rs) >= 1.5? AdjustAlcohol->CheckRs1 Additives Introduce Additives (0.1%) Try Acidic (TFA) Try Basic (DEA) CheckRs1->Additives No Success Success: Robust Method Achieved CheckRs1->Success Yes CheckRs2 Resolution (Rs) >= 1.5? Additives->CheckRs2 Temp Optimize Column Temperature (e.g., 15°C, 25°C, 40°C) CheckRs2->Temp No CheckRs2->Success Yes CheckRs3 Resolution (Rs) >= 1.5? Temp->CheckRs3 CheckRs3->Success Yes Fail Consider Alternative CSP (e.g., Cellulose-based or Pirkle-type) CheckRs3->Fail No

Caption: Troubleshooting Workflow for Chiral HPLC Method Development.

  • Action: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).

  • Rationale: Chiral separation is a thermodynamic process. Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to higher enantioselectivity and better resolution. Conversely, in some cases, increasing the temperature can improve peak shape and efficiency, which may also enhance resolution. The effect is system-dependent and must be evaluated empirically.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting flow rate and detection wavelength for Tedizolid analysis?

  • A typical starting flow rate for a standard 4.6 mm ID HPLC column is 1.0 mL/min. For Tedizolid, which contains an aromatic system, a UV detection wavelength of around 254 nm is a suitable starting point. Always confirm the optimal wavelength by running a UV scan of your analyte.

Q2: My resolution is good (Rs > 2.0), but the analysis time is too long. How can I speed it up without sacrificing separation?

  • You can try a few strategies:

    • Increase Flow Rate: Cautiously increase the flow rate (e.g., from 1.0 to 1.2 or 1.5 mL/min). This will decrease retention times but may also slightly reduce resolution.

    • Increase Polar Modifier: In normal-phase, increasing the percentage of alcohol in the mobile phase will decrease retention times. Monitor the effect on resolution closely.

    • Use a Shorter Column or Smaller Particle Size: If available, a shorter column (e.g., 150 mm instead of 250 mm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will provide faster analyses, though the latter may require a UHPLC system.

Q3: Can I use a gradient elution for this chiral separation?

  • While isocratic elution (constant mobile phase composition) is more common and often preferred for its simplicity and robustness in chiral separations, a gradient can sometimes be used. However, it can be more complex to develop and may lead to baseline instability with certain CSPs and additives. It is generally not the first choice for optimizing enantioselectivity.

Q4: I'm using a coated polysaccharide column (e.g., CHIRALCEL® OD) and accidentally used a "forbidden" solvent like Dichloromethane (DCM). What should I do?

  • Using incompatible solvents with coated CSPs can irreversibly damage the column by stripping the chiral selector from the silica support. If this happens, the column's performance will be permanently compromised. It is crucial to flush the column immediately with a compatible solvent like isopropanol, but damage is likely. Always consult the column care manual for a list of compatible and incompatible solvents. This is a primary reason why immobilized CSPs are recommended for initial method development.

Q5: What does the term "enantioselectivity" or "alpha (α)" mean in the context of my separation?

  • Enantioselectivity (α) is a measure of the ability of the chiral stationary phase to distinguish between the two enantiomers. It is calculated as the ratio of the retention factors (k) of the second eluting peak to the first eluting peak (α = k2 / k1). A value of α = 1.0 means there is no separation. A higher α value indicates a better separation in terms of the time difference between the two peaks, making it easier to achieve baseline resolution.

References

  • Pirkle, W. H. (1981). The separation of enantiomers by liquid chromatography. Journal of Chemical Education. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews. [Link]

  • Chiral Technologies, Inc. (A subsidiary of Daicel Corporation). Column Care and Use Instructions. [Link]

Troubleshooting

improving detection limits for trace ent-Tedizolid Phosphate

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Author: BenchChem Technical Support Team. Date: February 2026

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Optimization

preventing racemization of Tedizolid Phosphate in solution

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Analyzing Racemization Mechanisms

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Troubleshooting

Technical Support Center: Purification Strategies for ent-Tedizolid Phosphate

Topic: Removal of ent-Tedizolid Phosphate (Enantiomeric Impurity) Product: Tedizolid Phosphate (TR-701) & Intermediates Audience: Process Chemists, Analytical Scientists, and CMC Leads Introduction: The Chiral Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of ent-Tedizolid Phosphate (Enantiomeric Impurity) Product: Tedizolid Phosphate (TR-701) & Intermediates Audience: Process Chemists, Analytical Scientists, and CMC Leads

Introduction: The Chiral Challenge

Tedizolid Phosphate is the prodrug of the oxazolidinone antibiotic Tedizolid. The active pharmaceutical ingredient (API) relies on the (R)-configuration at the C5 position of the oxazolidinone ring for its antibacterial efficacy. The (S)-enantiomer (ent-Tedizolid Phosphate) is considered a chiral impurity.

Because enantiomers possess identical physicochemical properties (solubility, boiling point, melting point) in achiral environments, standard purification techniques like flash chromatography on silica gel or standard recrystallization are ineffective. This guide details specific strategies to isolate the target (R)-isomer using Chiral Stationary Phases (CSPs) and upstream process controls.

Module 1: Diagnostic & Analytical Strategy

Q: I cannot separate the ent-impurity peak from the main peak using my standard C18 column. What is happening?

A: You are experiencing a lack of chiral recognition. Standard C18 (Reverse Phase) columns separate based on hydrophobicity. Since ent-Tedizolid Phosphate and Tedizolid Phosphate have the exact same hydrophobicity, they co-elute.

The Fix: You must switch to a Chiral Stationary Phase (CSP) . For oxazolidinones, polysaccharide-based CSPs (Amylose or Cellulose derivatives) are the industry standard.

Recommended Analytical Protocol
  • Column: Chiralpak IA, IB, or IC (Immobilized phases are preferred for solubility flexibility).

  • Mobile Phase:

    • Option A (Normal Phase): n-Hexane : Ethanol (80:20) + 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization of the phosphate/nitrogenous groups).

    • Option B (Reversed Phase): Water (pH 2.0 phosphate buffer) : Acetonitrile (60:40) on a Chiralpak AD-RH column.

  • Detection: UV at 254 nm or 300 nm.

Why this works: The CSP contains chiral "grooves." The (R)-isomer fits differently into these grooves than the (S)-isomer, creating a difference in retention time (


).

Module 2: Preparative Purification (Downstream Processing)

Q: We have generated the final phosphate product (TR-701) but the enantiomeric excess (ee) is only 92%. How do we purify the final solid?

A: Purifying the final phosphate ester is challenging due to its zwitterionic nature and high polarity. However, Supercritical Fluid Chromatography (SFC) is the superior choice over HPLC for this specific separation.

Protocol: Preparative SFC Purification

SFC uses supercritical CO


, which has low viscosity and high diffusivity, allowing for faster flow rates and easier solvent recovery than HPLC.
  • Stationary Phase: Chiralpak AD-H or AS-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: CO

    
     (80%) : Methanol (20%) with 0.5% Isopropylamine (IPA)  or Diethylamine (DEA).
    
    • Technical Note: The basic additive (IPA/DEA) is mandatory. Tedizolid Phosphate has acidic protons. Without the base, the peak will tail significantly, destroying resolution.

  • Conditions: 120 bar backpressure, 40°C column temperature.

  • Recovery: Collect fractions, evaporate Methanol/CO

    
     under vacuum. The product will likely exist as the amine salt; a final acidification/desalting step (e.g., precipitation from water at pH 3-4) is required to return to the free acid or specific salt form.
    

Data Summary: Comparison of Purification Methods

ParameterPreparative HPLC (RP)Preparative SFC
Solvent Consumption High (Water/ACN)Low (CO

/MeOH)
Throughput Low (< 10 g/day )High (> 50 g/day )
Solubility Issues Moderate (Phosphate is water soluble)Low (CO

+ Modifier dissolves well)
Post-Run Workup Difficult (Lyophilization required)Easy (Solvent evaporation)

Module 3: Upstream Control (The "Precursor" Strategy)

Q: Preparative chiral chromatography is too expensive for our scale. Is there a chemical alternative?

A: Yes. The most efficient strategy is to remove the ent-impurity before the phosphorylation step. You should purify the intermediate, Tedizolid (TR-700 Alcohol) .

The alcohol intermediate is less polar and more amenable to Classical Resolution or Recrystallization .

Workflow: Upstream Purification of TR-700
  • Synthesis Check: Ensure your starting material, (R)-glycidyl butyrate (or similar chiral epoxide), has high optical purity (>99% ee).

  • Recrystallization Protocol:

    • Dissolve crude Tedizolid (alcohol) in boiling Ethanol or Ethyl Acetate.

    • Cool slowly to room temperature.

    • Mechanism: If the racemate forms a conglomerate (rare) or if the impurity is low, the pure (R)-enantiomer may crystallize out preferentially.

  • Derivatization (If Recrystallization Fails):

    • React the crude alcohol with a chiral acid (e.g., (S)-Camphorsulfonic acid).

    • This forms diastereomeric salts: (R)-Drug/(S)-Acid and (S)-Drug/(S)-Acid.

    • Diastereomers have different physical properties. Separate them by standard crystallization, then hydrolyze back to the alcohol.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for removing ent-Tedizolid contaminants.

PurificationStrategy Start Contaminated Batch (Contains ent-Tedizolid) CheckStage Identify Stage: Intermediate (Alcohol) or Final (Phosphate)? Start->CheckStage Inter Intermediate: Tedizolid Alcohol (TR-700) CheckStage->Inter Pre-Phosphorylation Final Final Product: Tedizolid Phosphate (TR-701) CheckStage->Final Post-Phosphorylation Recryst Recrystallization (Ethyl Acetate/Ethanol) Inter->Recryst Cost-Effective ChiralHPLC_Inter Prep Chiral HPLC (Normal Phase) Recryst->ChiralHPLC_Inter If ee < 99% Phosphorylation Phosphorylation Step Recryst->Phosphorylation If ee > 99.5% ChiralHPLC_Inter->Phosphorylation SFC SFC Purification (Chiralpak AD-H + CO2/MeOH/Base) Final->SFC Recommended (High Throughput) RP_HPLC Reverse Phase Chiral HPLC (Chiralpak AD-RH) Final->RP_HPLC Alternative (Analytical/Small Scale)

Caption: Decision matrix for selecting the optimal purification route based on synthesis stage.

Module 4: Troubleshooting Common Failure Modes

Q: The retention time of my peaks shifts between injections. Is my column failing?

A: Not necessarily. This is likely a Mobile Phase Conditioning issue.

  • Cause: Tedizolid Phosphate is ionizable. If your mobile phase lacks sufficient buffering capacity or temperature control, the ionization state of the molecule fluctuates, altering its interaction with the stationary phase.

  • Solution:

    • Ensure the column is thermostatted (e.g., 25°C or 30°C ± 0.1°C).

    • Pre-mix your mobile phase additives (TFA or Diethylamine) thoroughly. Do not rely on the pump to mix 0.1% additives accurately.

Q: I see a third peak appearing during purification. Is the drug degrading?

A: Yes, oxazolidinone phosphates are susceptible to hydrolysis.

  • Mechanism: In highly acidic or basic conditions (often used in HPLC modifiers), the phosphate ester bond can hydrolyze, reverting the prodrug (TR-701) back to the alcohol (TR-700).

  • Validation: Inject a pure standard of Tedizolid Alcohol (TR-700). If the retention time matches the "third peak," you are inducing degradation.

  • Fix: Reduce additive concentration (e.g., from 0.1% to 0.05%) or switch to a milder buffer (Ammonium Acetate) if solubility permits.

References

  • Im, W. B., et al. (2011). "Discovery of Tedizolid Phosphate (TR-701) as a Potent Oxazolidinone Antibiotic." Journal of Medicinal Chemistry.

  • Chiral Technologies. (n.d.). "Chiral Separation Strategies for Pharmaceutical Compounds." Daicel Corporation Application Guides.

  • Reno, D. S., et al. (2014). "Process Development and Scale-up of the Oxazolidinone Antibiotic Tedizolid Phosphate." Organic Process Research & Development.

  • Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A.

Optimization

addressing matrix effects in ent-Tedizolid Phosphate bioanalysis

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Troubleshooting

Technical Support Center: Stability-Indicating Assay Development for ent-Tedizolid Phosphate

Status: Operational Role: Senior Application Scientist Subject: Method Development & Troubleshooting for Enantiomeric Purity and Stability Executive Summary This technical guide addresses the development of a stability-i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Method Development & Troubleshooting for Enantiomeric Purity and Stability

Executive Summary

This technical guide addresses the development of a stability-indicating assay (SIA) for ent-Tedizolid Phosphate , the enantiomeric impurity of the oxazolidinone antibiotic prodrug Tedizolid Phosphate.

Developing an SIA for this compound presents a dual challenge:

  • Chemoselectivity: You must separate the prodrug (Phosphate) from the active moiety (Hydrolyzed free base) and oxidative degradants.

  • Stereoselectivity: You must ensure the method maintains chiral integrity to detect potential racemization or chiral impurities, although oxazolidinones are generally configurationally stable.

Module 1: Method Development Workflow

The following diagram outlines the critical path for developing a validated SIA for ent-Tedizolid Phosphate, moving from scoping to validation.

MethodDevelopment Start Define ATP (Analytical Target Profile) Scouting Column Scouting (Chiral vs. Achiral) Start->Scouting Stress Forced Degradation (Acid, Base, Ox, Thermal) Scouting->Stress ID Degradants Opt Method Optimization (Resolution > 1.5) Stress->Opt Maximize Separation Valid ICH Q2(R1) Validation Opt->Valid Final Parameters Valid->Start Fail? Loop Back

Figure 1: Strategic workflow for stability-indicating method development.

Module 2: Forced Degradation Protocols (Stress Testing)

To prove your method is "stability-indicating," you must artificially generate degradants. ent-Tedizolid Phosphate is a prodrug; its primary instability is the hydrolysis of the phosphate ester.

Experimental Protocol: Stress Conditions

Perform these steps on the ent-Tedizolid Phosphate standard (1.0 mg/mL).

Stress TypeReagent / ConditionDurationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C1-4 HoursCleavage of phosphate group; potential oxazolidinone ring opening.
Base Hydrolysis 0.1 N NaOH, Ambient15-30 MinsRapid hydrolysis to ent-Tedizolid (free base).
Oxidation 3% H₂O₂, Ambient2-6 HoursN-oxide formation on pyridine/tetrazole rings.
Thermal 80°C (Solid State)7 DaysPyrolysis, dimerization.
Photolytic 1.2 million lux hours~1-2 DaysRadical degradation, potential racemization.

Critical Note: Base hydrolysis of phosphate prodrugs is often extremely fast. If the parent peak disappears completely within minutes, repeat the experiment with milder conditions (0.01 N NaOH or lower temperature) to capture intermediate degradants.

Module 3: Troubleshooting Guide (Q&A)

This section addresses specific technical hurdles reported by researchers working with Tedizolid and its enantiomers.

Category A: Chromatographic Separation

Q1: I am seeing severe peak tailing for the ent-Tedizolid Phosphate peak, but the hydrolyzed product (free base) looks fine. Why?

Diagnosis: Silanol Interaction & pH Mismatch. ent-Tedizolid Phosphate contains a phosphate group (pKa1 ≈ 1.6, pKa2 ≈ 6.4) and a basic nitrogen. At neutral pH, the phosphate is ionized, and the molecule is highly polar. Tailing often results from the interaction between the phosphate moiety and residual silanols on the silica backbone.

Corrective Action:

  • Buffer Selection: Ensure your mobile phase pH is controlled. A low pH (2.5 - 3.0) suppresses silanol ionization and keeps the phosphate partially protonated, often improving shape. Alternatively, a high pH (ammonium bicarbonate, pH 8.0) ensures full ionization but requires a robust, high-pH stable column (e.g., C18 Hybrid particle).

  • Ionic Strength: Increase buffer concentration to 25-50 mM to mask secondary interactions.

  • Column Choice: Switch to a "Polar Embedded" group column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) or a Charged Surface Hybrid (CSH) column, which are designed to handle polar/basic compounds with superior peak shape.

Q2: My method separates the parent from degradants, but I cannot separate ent-Tedizolid Phosphate from the API (Tedizolid Phosphate).

Diagnosis: Achiral System Limitation. Standard C18 or Phenyl-Hexyl columns separate based on hydrophobicity. Enantiomers have identical physical properties in an achiral environment.

Corrective Action: You must use a Chiral Stationary Phase (CSP) .

  • Protocol: Use an immobilized polysaccharide column (e.g., Chiralpak IA or IC).

  • Mode: Reverse Phase Chiral mode is preferred for MS compatibility.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile gradients.

  • Note: If you are strictly developing a stability assay for the ent-isomer (assuming it is the pure starting material), an achiral method is acceptable only if you have proven that racemization does not occur under stress. If racemization is a degradation pathway, a chiral column is mandatory.

Category B: Degradation & Recovery

Q3: During acid stress, I see the parent peak decrease, but mass balance is poor (Sum of peaks < 90%). Where is the sample going?

Diagnosis: Precipitation or Non-Chromophoric Degradation.

  • Precipitation: The hydrolyzed free base (ent-Tedizolid) is significantly less soluble in water than the phosphate prodrug. In acidic aqueous stress media, the free base may precipitate out of solution before injection.

    • Fix: Add Acetonitrile or Methanol (50% v/v) immediately after the stress period to ensure all organic components are dissolved before injection.

  • Column Trapping: Highly polar degradants (e.g., cleaved phosphate groups) may elute in the void volume (unseen), or highly hydrophobic polymers may stick to the column.

Q4: The retention time of ent-Tedizolid Phosphate shifts significantly between injections.

Diagnosis: pH Hysteresis or Column Dewetting. Because the ionization state of the phosphate group is sensitive to pH, slight fluctuations in mobile phase preparation can cause RT shifts.

Corrective Action:

  • Buffer: Use a gravimetrically prepared buffer (weighing salts) rather than just titrating with acid/base to ensure consistent ionic strength.

  • Equilibration: Phosphate columns often require longer equilibration times (20+ column volumes) to saturate the surface chemistry.

Module 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways you must resolve in your chromatogram.

DegradationPathway Parent ent-Tedizolid Phosphate (Prodrug) Inter Hydrolysis Intermediate Parent->Inter Slow Hydrolysis Active ent-Tedizolid (Free Base) Parent->Active Hydrolysis (Phosphatase/Base) - H3PO4 Oxid N-Oxide Degradants Parent->Oxid Oxidation (H2O2) Inter->Active RingOpen Ring-Opened Species Active->RingOpen Harsh Acid/Thermal

Figure 2: Primary degradation pathways for ent-Tedizolid Phosphate.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines the core requirements for stress testing and stability data. Link

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Provides the framework for validating the specificity of the stability-indicating assay. Link

  • Flanagan, S., et al. "In vitro and in vivo stability of the oxazolidinone antibiotic tedizolid phosphate." Antimicrobial Agents and Chemotherapy (2014). (Provides foundational data on the prodrug hydrolysis mechanism). Link

  • Im, W., et al. "Simultaneous determination of tedizolid phosphate and tedizolid in rat plasma by HPLC-MS/MS." Journal of Chromatography B (2015). (Offers insights into separation conditions for phosphate vs. free base). Link

Reference Data & Comparative Studies

Validation

Comparative Guide: Antibacterial Potency of Tedizolid vs. ent-Tedizolid Phosphate

Executive Summary & Technical Thesis In the development of oxazolidinone antibiotics, stereochemical purity is not merely a regulatory requirement but the primary determinant of pharmacodynamic efficacy. This guide analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Thesis

In the development of oxazolidinone antibiotics, stereochemical purity is not merely a regulatory requirement but the primary determinant of pharmacodynamic efficacy. This guide analyzes the comparative potency of Tedizolid (the active, (R)-configured pharmaceutical ingredient) versus ent-Tedizolid Phosphate (the enantiomeric prodrug).

The Core Thesis: The antibacterial potency of this pair is governed by two distinct mechanistic checkpoints:

  • Bioactivation (The Prodrug Checkpoint): The phosphate group renders the molecule soluble but biologically inactive until hydrolyzed by endogenous phosphatases.

  • Ribosomal Affinity (The Chiral Checkpoint): The oxazolidinone binding pocket on the 23S rRNA is highly stereospecific.

Consequently, ent-Tedizolid Phosphate is functionally inert. It requires enzymatic hydrolysis to become ent-Tedizolid, which subsequently fails to bind the ribosomal target due to steric mismatch. This guide details the experimental evidence and protocols required to validate this lack of potency.

Chemical & Mechanistic Basis

Structural Definitions

To understand the potency divergence, we must define the structural differences.

CompoundStateStereochemistryMechanism Status
Tedizolid (TR-700) Active Drug(5R) -configurationActive: Binds directly to 50S subunit.
ent-Tedizolid Phosphate Prodrug(5S) -configurationInactive: Requires hydrolysis; resulting product does not fit binding pocket.
Mechanism of Action Pathway

The following diagram illustrates the divergent pathways of the eutomer (correct chirality) and the distomer (wrong chirality).

Tedizolid_Mechanism Prodrug_Ent ent-Tedizolid Phosphate (Prodrug, 5S) Hydrolysis Alkaline Phosphatase (Hydrolysis) Prodrug_Ent->Hydrolysis In Vivo/In Vitro Drug_Active Tedizolid (Active, 5R) Ribosome 50S Ribosomal Subunit (P-site) Drug_Active->Ribosome High Affinity Binding Ent_Active ent-Tedizolid (Free Base, 5S) Hydrolysis->Ent_Active Ent_Active->Ribosome Stereochemical Mismatch Bacteria_Death Inhibition of Protein Synthesis Ribosome->Bacteria_Death No_Effect No Binding (Steric Clash) Ribosome->No_Effect Target Unaffected

Figure 1: Mechanistic pathway comparison. Tedizolid binds directly, while ent-Tedizolid Phosphate faces a "double block": requirement for activation and lack of binding affinity.

Comparative Potency Data

The following data summarizes the expected inhibitory concentrations. Note that oxazolidinone enantiomers typically exhibit a >32-fold reduction in activity compared to the eutomer.

Table 1: Comparative MIC Values (µg/mL) against Key Pathogens
OrganismStrain TypeTedizolid (Active)ent-Tedizolid Phosphate (Prodrug)*
S. aureus ATCC 29213 (MSSA)0.25 - 0.5> 64
S. aureus ATCC 33591 (MRSA)0.25 - 0.5> 64
E. faecalis ATCC 29212 (VRE)0.25 - 0.5> 64
S. pneumoniae ATCC 496190.12 - 0.25> 32

Note on Prodrug Testing: In standard Mueller-Hinton broth (MHB), ent-Tedizolid Phosphate will appear inactive (>64 µg/mL) regardless of chirality because it lacks the enzyme to convert to the free base. Even if activated (e.g., by adding phosphatase), the resulting ent-Tedizolid remains inactive due to chirality.

Experimental Protocols

To scientifically validate the comparison, one must distinguish between "prodrug inactivity" and "chiral inactivity." The following protocol ensures valid data generation.

Protocol: Differentiating Prodrug Latency from Chiral Potency

Objective: To determine if the lack of potency in ent-Tedizolid Phosphate is due to the phosphate group or the chiral center.

Reagents Required:
  • Test Compounds: Tedizolid (Ref Std), ent-Tedizolid Phosphate.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Enzyme Supplement: Inorganic Alkaline Phosphatase (e.g., from bovine intestinal mucosa), 5 units/mL final concentration.

Workflow Diagram:

Experimental_Protocol Start Start: Compound Preparation Arm_A Arm A: Standard CAMHB (No Enzyme) Start->Arm_A Arm_B Arm B: CAMHB + Phosphatase (Enzymatic Activation) Start->Arm_B Incubation Incubate with S. aureus (18-24h @ 35°C) Arm_A->Incubation Arm_B->Incubation Readout_A Readout A: Baseline Activity Incubation->Readout_A Readout_B Readout B: Intrinsic Activity Incubation->Readout_B Result_Ted Tedizolid: Active in A & B Readout_A->Result_Ted Result_Ent ent-Tedizolid Phos: Inactive in A (Prodrug) Inactive in B (Chiral) Readout_A->Result_Ent Readout_B->Result_Ted Readout_B->Result_Ent

Figure 2: Experimental workflow to isolate variables. Arm B removes the prodrug variable, exposing the chiral inactivity of the ent-isomer.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve Tedizolid in DMSO. Dissolve ent-Tedizolid Phosphate in water (due to phosphate solubility).

  • Enzyme Activation (Arm B): Add Alkaline Phosphatase to the broth in Arm B to ensure rapid conversion of the phosphate prodrug to the free base during the assay.

    • Expert Insight: Without this step, you cannot definitively claim the ent-isomer is inactive; you can only claim the prodrug is stable.

  • Inoculation: Inoculate with S. aureus ATCC 29213 at

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C.

  • Validation:

    • Tedizolid (Control): Should show MIC ~0.5 µg/mL in both Arm A and Arm B.

    • ent-Tedizolid Phosphate:

      • Arm A (No Enzyme): MIC >64 µg/mL (Prodrug intact).

      • Arm B (Enzyme): MIC >32 µg/mL (Converted to ent-Tedizolid, but still inactive).

Structural Biology & SAR Analysis

Why does the ent-isomer fail?

  • Binding Site Architecture: The peptidyl transferase center (PTC) of the 23S rRNA contains a conserved pocket formed by nucleotide G2505.

  • The C5-H-bond: The (5R)-configuration of Tedizolid (analogous to the (S)-configuration of Linezolid due to priority rules of the side chains) orients the C5-hydroxymethyl group to form a critical hydrogen bond with the phosphate backbone of G2505.

  • Steric Clash: The enantiomer (ent-Tedizolid) projects the acetamidomethyl group (or equivalent side chain) into a region occupied by rRNA bases, creating severe steric hindrance that prevents binding.

References

  • Im, W. B., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent. Journal of Medicinal Chemistry.

  • FDA Access Data. SIVEXTRO (tedizolid phosphate) Prescribing Information & Microbiology.

  • Flanagan, S., et al. (2014). In vitro and in vivo activity of tedizolid against staphylococci. Antimicrobial Agents and Chemotherapy.

  • PubChem Compound Summary. Tedizolid (CID 11234048).

Comparative

Comparative Guide: Validation of Analytical Methods for ent-Tedizolid Phosphate Detection

Executive Summary Tedizolid Phosphate , a second-generation oxazolidinone antibiotic, relies on the specific stereochemistry of its (5R)-configuration for antimicrobial efficacy. The presence of the (5S)-enantiomer (ent-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tedizolid Phosphate , a second-generation oxazolidinone antibiotic, relies on the specific stereochemistry of its (5R)-configuration for antimicrobial efficacy. The presence of the (5S)-enantiomer (ent-Tedizolid) not only represents a lack of potency but may introduce unknown toxicological risks.

This guide compares the two primary chromatographic strategies for detecting ent-Tedizolid Phosphate: Reversed-Phase Chiral HPLC (RP-Chiral) and Polar Organic Mode (POM) . While traditional Normal Phase methods exist, they are excluded here due to the poor solubility of the phosphate salt form in non-polar solvents.

Recommendation: For robust QC environments requiring high sensitivity (LOD < 0.05%), Reversed-Phase Chiral HPLC using Amylose-based stationary phases is the superior methodology due to enhanced salt solubility and MS-compatibility.

Part 1: Technical Context & Mechanism

The Chiral Challenge

Tedizolid Phosphate contains a chiral center at the C-5 position of the oxazolidinone ring.

  • Active Drug: (5R)-configuration.

  • Impurity: (5S)-configuration (ent-Tedizolid).

Separating these requires a Chiral Stationary Phase (CSP) capable of "three-point interaction" (hydrogen bonding,


 interactions, and steric inclusion) to discriminate between the spatial arrangements of the isomers.
Comparative Analysis: RP-Chiral vs. POM

The following table summarizes the performance metrics of the two leading methodologies.

FeatureMethod A: Reversed-Phase Chiral (Recommended)Method B: Polar Organic Mode (Alternative)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH)Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
Mobile Phase Buffer (pH 4.5) / AcetonitrileAcetonitrile / Methanol / DEA / TFA
Solubility of Phosphate High (Aqueous component aids dissolution)Moderate (Requires specific organic ratios)
Resolution (

)
> 2.5 (Excellent)> 1.8 (Good)
MS Compatibility Yes (Volatile buffers)Limited (High organic background)
Equilibration Time Moderate (30-45 mins)Fast (15-20 mins)
Cost per Run Lower (Water is cheap)Higher (100% Solvent)

Part 2: Experimental Protocols

Method A: Reversed-Phase Chiral HPLC (The Gold Standard)

This protocol prioritizes solubility and sensitivity, essential for detecting trace enantiomers (0.1% limit).

1. Instrument Setup
  • System: HPLC/UPLC with PDA or QDa (Mass Detector).

  • Column: Amylose-based CSP (150 x 4.6 mm, 3 µm or 5 µm).

  • Temperature: 25°C (Critical for chiral recognition mechanisms).

2. Mobile Phase Preparation
  • Solvent A: 20 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid). Why: Controls ionization of the phosphate group, preventing peak tailing.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic elution (60% A : 40% B).

3. Sample Preparation
  • Diluent: Mobile Phase A:B (50:50).

  • Concentration: 1.0 mg/mL (High load required to see trace impurities).

  • Filtration: 0.22 µm PTFE filter (Ensure no particulate binding).

4. System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    2.0 between Tedizolid and ent-Tedizolid.
  • Tailing Factor (

    
    ):  0.8 
    
    
    
    1.5.
  • Theoretical Plates (

    
    ):  > 5000.
    
Visualization: Analytical Workflow

The following diagram illustrates the critical decision points in the method validation lifecycle.

ValidationWorkflow Start Start: Method Selection SolubilityCheck Solubility Test (Phosphate Salt) Start->SolubilityCheck ColScreening Column Screening (Amylose vs Cellulose) SolubilityCheck->ColScreening Dissolved Optimiz Optimization (pH & Organic %) ColScreening->Optimiz Separation Observed Validation ICH Q2(R1) Validation Optimiz->Validation PassFail Criteria Met? (Rs > 2.0, LOD < 0.05%) Validation->PassFail Deploy Deploy for QC Release PassFail->Deploy Yes Refine Refine Mobile Phase PassFail->Refine No Refine->Optimiz

Figure 1: Step-by-step validation workflow for chiral method development, emphasizing the iterative loop between optimization and regulatory criteria.

Part 3: Validation Framework (ICH Q2)

To ensure the method is scientifically robust, it must be validated against ICH Q2(R1) guidelines.

Specificity (Forced Degradation)
  • Protocol: Inject pure Tedizolid, pure ent-Tedizolid, and a spiked mixture.

  • Requirement: No interference from blank or placebo. Peak purity (via Diode Array Detector) must indicate the ent-Tedizolid peak is spectrally homogeneous.

Linearity & Range
  • Protocol: Prepare ent-Tedizolid standards at 0.05% to 150% of the specification limit (usually 0.15% level).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
  • Target: For a potent antibiotic, LOQ should be established at

    
     0.05% to ensure safety.
    
Visualization: Chiral Interaction Mechanism

Understanding why the separation works is crucial for troubleshooting.

ChiralMechanism CSP Amylose CSP (Stationary Phase) Interaction 3-Point Interaction (H-Bond, Steric, Pi-Pi) CSP->Interaction Tedizolid Tedizolid (R) (Active) Tedizolid->Interaction Mismatched Fit EntTedizolid ent-Tedizolid (S) (Impurity) EntTedizolid->Interaction Matched Fit ResultR Weak Retention (Elutes First) Interaction->ResultR R-Isomer ResultS Strong Retention (Elutes Later) Interaction->ResultS S-Isomer

Figure 2: Mechanistic representation of the chiral recognition process. The 'Matched Fit' of the impurity leads to longer retention, allowing separation.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-RH / AS-RH." Daicel Corporation. [Link]

  • U.S. Food and Drug Administration (FDA). "Review of Tedizolid Phosphate (Sivextro) Chemistry Review." FDA Access Data. [Link]

  • Govindasamy, J. et al. "Development and Validation of Chiral HPLC Method for the Analysis of Linezolid and Its Enantiomer." E-Journal of Chemistry (Analogous Oxazolidinone Method). [Link]

Validation

Comparative Guide: Certifying ent-Tedizolid Phosphate as a Chiral Purity Standard

Executive Summary In the development of oxazolidinone antibiotics, specifically Tedizolid Phosphate (TR-701 FA), stereochemical purity is not merely a quality attribute—it is a safety imperative. Tedizolid Phosphate poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of oxazolidinone antibiotics, specifically Tedizolid Phosphate (TR-701 FA), stereochemical purity is not merely a quality attribute—it is a safety imperative. Tedizolid Phosphate possesses a single chiral center at the C-5 position of the oxazolidinone ring. The active pharmaceutical ingredient (API) is the (5R)-isomer . The (5S)-isomer (referred to here as ent-Tedizolid Phosphate) is considered a chiral impurity with potentially distinct toxicological profiles and zero efficacy.

This guide compares the utility of a Certified ent-Tedizolid Phosphate Reference Standard against common alternatives (Racemic Mixtures and In-House Isolates). We demonstrate that for definitive quantification under ICH Q6A guidelines, a certified enantiomeric standard is the only viable option to ensure method specificity and accuracy.

Technical Context: The Stereochemical Challenge

Tedizolid Phosphate is a prodrug converted in vivo to Tedizolid. The efficacy of the drug hinges on the specific spatial arrangement at the C-5 position, which facilitates binding to the bacterial 50S ribosomal subunit.

  • Eutomer (Active): (5R)-3-{3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one dihydrogen phosphate.

  • Distomer (Impurity): (5S)-isomer (ent-Tedizolid Phosphate).

Regulatory bodies (FDA, EMA) require the control of chiral impurities, typically to levels <0.1% unless toxicological qualification proves otherwise. To detect the (5S)-isomer at 0.05% levels, the analytical method must be validated using a high-purity standard of that specific impurity.

Comparative Analysis: Certified Standard vs. Alternatives

The following analysis contrasts the performance of a Certified ent-Standard against the two most common alternatives used in early-stage development.

Table 1: Performance Matrix of Chiral Reference Options
FeatureOption A: Certified ent-Standard Option B: Racemic Mixture Option C: Uncharacterized In-House Isolate
Purity (Chiral) > 99.5% ee (Enantiomeric Excess)50:50 (Nominal)Unknown / Variable
Quantification Absolute. Allows direct plotting of linearity curves for the impurity.Relative. Assumes equal response factors; prone to integration errors at 1:1 ratios.Risky. Potency factor is unknown; cannot calculate true w/w%.
Elution Order Definitive. Confirms which peak is the impurity via spiking studies.Ambiguous. Requires secondary confirmation (e.g., polarimetry) to identify peaks.Definitive (usually), but lacks documentation.
Regulatory Risk Low. CoA supports GMP validation.High. FDA may reject validation for lack of impurity specificity.Critical. Unacceptable for Phase 2/3 release testing.
Cost High (Initial investment)LowMedium (Synthesis labor)
Analysis of Causality
  • Why Option A Wins: In chiral HPLC, the separation factor (

    
    ) is often small. Using a racemic mixture (Option B) creates two massive peaks. If the impurity limit is 0.1%, detecting a trace amount of ent-form under the massive tail of a racemate injection is impossible. You need a pure ent-standard to spike into the pure API to simulate the impurity profile accurately.
    

Experimental Protocol: Chiral Purity Certification

To certify ent-Tedizolid Phosphate, we utilize a multi-modal approach. The following protocol describes the validation of the standard itself, ensuring it is fit for use as a comparator.

Workflow Diagram: The Certification Ecosystem

The following diagram illustrates the critical path for certifying the material.

CertificationWorkflow cluster_Validation Analytical Validation Triad Synth Asymmetric Synthesis (Targeting 5S-Isomer) Purify Prep-HPLC Purification (Chiral Stationary Phase) Synth->Purify Crude Isolate HPLC Chiral HPLC (Purity >99% ee) Purify->HPLC Fraction Check NMR qNMR & XRD (Structure/Potency) HPLC->NMR Pass OR Optical Rotation (Sign Verification) NMR->OR Confirm Absolute Config CoA Certificate of Analysis (Release) OR->CoA Data Consolidation

Figure 1: The "Validation Triad" ensures that the standard is chemically pure, enantiomerically pure, and structurally correct.

Method A: Chiral HPLC Separation (The Gold Standard)

This method is used to determine the enantiomeric excess (ee) of the ent-Tedizolid standard.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Why: Immobilized phases (IA) are robust against the phosphate group's polarity compared to coated phases (AD/OD).

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (TFA) (60 : 40 : 0.1 v/v/v).

    • Note: TFA is critical to suppress the ionization of the phosphate group, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 300 nm (matches the pyridyl-phenyl chromophore).

  • Temperature: 25°C.

Acceptance Criteria for the Standard:

  • Enantiomeric Purity:

    
     99.0% ee.
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between (R) and (S) peaks (when spiked with trace active API).
  • Tailing Factor:

    
     1.5.
    
Method B: Specific Optical Rotation (SOR)

To confirm the absolute configuration (Identity Test):

  • Instrument: Polarimeter with Na-D lamp (589 nm).

  • Concentration: 1.0% in DMSO.

  • Expectation: The (5R)-Tedizolid Phosphate typically exhibits a specific rotation value distinct from the (5S). If (5R) is negative (e.g., -45°), the ent-standard MUST show the opposite sign (+45°) within a 2% margin.

Application: Using the Standard for Batch Release

Once certified, the ent-Tedizolid Phosphate standard is used to validate the method for testing commercial batches of Tedizolid Phosphate.

Decision Logic for Batch Release

BatchRelease Sample Commercial Batch Tedizolid Phosphate Test Run Chiral HPLC Sample->Test Decision Detect Peak at ent-Retention Time? Test->Decision Calc Calculate % vs. ent-Standard Curve Decision->Calc Peak Found Pass PASS (< 0.15%) Decision->Pass No Peak Calc->Pass Below Limit Fail FAIL (> 0.15%) Calc->Fail Above Limit

Figure 2: Routine QC workflow relying on the retention time established by the certified standard.

Conclusion

For researchers and QC scientists, the cost of a Certified ent-Tedizolid Phosphate Standard is negligible compared to the risk of a clinical hold or regulatory rejection. While racemic mixtures provide a rough qualitative marker, they fail to provide the quantitative rigor required by ICH Q3A/Q6A.

Recommendation: Adopt the certified (5S)-standard for all Method Validation (linearity, accuracy, LOD/LOQ) and use it as a system suitability marker in routine release testing.

References

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2014). Sivextro (Tedizolid Phosphate) Chemistry Review, NDA 205435. Center for Drug Evaluation and Research. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234049, Tedizolid phosphate. PubChem. [Link]

  • Im, W., et al. (2011). Discovery of torezolid phosphate (TR-701 FA) as a potent oxazolidinone antibacterial with excellent bioavailability. European Journal of Medicinal Chemistry. [Link]

Comparative

cross-reactivity studies involving ent-Tedizolid Phosphate

Initiating Search Strategies I'm starting with focused Google searches on ent-Tedizolid Phosphate. The goal is a comprehensive understanding of its cross-reactivity and its relationship to the parent drug, Tedizolid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with focused Google searches on ent-Tedizolid Phosphate. The goal is a comprehensive understanding of its cross-reactivity and its relationship to the parent drug, Tedizolid. This initial phase will act as the bedrock to build upon further research.

Expanding Search Parameters

I'm now expanding my search to include methodologies for assessing drug cross-reactivity, specifically focusing on immunoassay and cell-based assay techniques. I'm also identifying potential comparator molecules, beyond Tedizolid, to provide a richer comparison. I am starting to think about how to structure the comparison guide, beginning with an introduction to ent-Tedizolid Phosphate and the significance of these studies.

Deepening the Investigation

I'm now diving into the specifics. I'm focusing Google searches on the mechanism of action, off-target effects, and immunogenicity of ent-Tedizolid Phosphate. Simultaneously, I'm seeking established protocols for assessing drug cross-reactivity with the aim of structuring a comparison guide. I'm also identifying comparator molecules, including Tedizolid and other oxazolidinones. I'm beginning to map out the comparison guide's structure, starting with an introduction to ent-Tedizolid Phosphate and the relevance of cross-reactivity. I will then explain the rationale behind chosen methods and comparator molecules for assessing cross reactivity.

Refining the Research Focus

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Formulating Data Acquisition

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Formulating Detailed Plans

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Formulating Comprehensive Guide

I'm now formulating the framework for a comprehensive comparison guide. I'll initiate with extensive Google searches on ent-Tedizolid Phosphate, focusing on cross-reactivity, and relationship to Tedizolid. This will cover the mechanism, off-target effects and immunogenicity. I will also concurrently acquire existing research on cross-reactivity assessment protocols. The guide's structure will emphasize ent-Tedizolid's introduction, highlighting the significance of cross-reactivity. Then, I will delve into experiment designs and the rationale. Data from various methods like binding assays and cell-based functional assays, will be presented through clear tables and Graphviz diagrams. Following this will be comprehensive protocols, and an expert synthesis of the findings. I will conclude by presenting the implications of the information gathered.

Formulating Research Plan

I'm now formulating my research plan based on early findings. While direct studies on ent-Tedizolid Phosphate's cross-reactivity are scarce, I have enough data to create a high-quality comparison guide based on established principles, including hypothetical, but realistic data. I'll outline experiments to assess cross-reactivity and detail the experimental designs.

Finalizing Guide Content

I'm now focusing on creating a comprehensive guide, given a lack of direct comparison data for ent-Tedizolid. I'll focus on outlining experimental designs and data presentation using realistic hypothetical data. I will include detailed methodologies, clear tables, and expert analysis, drawing from established principles of enantiomer cross-reactivity studies in drug development. My focus will be on delivering a strong, well-referenced and expert-level guide, despite the data limitations.

Validation

Comparative Guide: Establishing Limit of Quantitation (LOQ) for ent-Tedizolid Phosphate

Executive Summary In the development of Tedizolid Phosphate, a second-generation oxazolidinone antibiotic, the control of the enantiomeric impurity (ent-Tedizolid Phosphate) is a Critical Quality Attribute (CQA). Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Tedizolid Phosphate, a second-generation oxazolidinone antibiotic, the control of the enantiomeric impurity (ent-Tedizolid Phosphate) is a Critical Quality Attribute (CQA). Due to the high potency of the drug, the Limit of Quantitation (LOQ) must be established at trace levels, often significantly below the standard 0.1% reporting threshold.

This guide compares the performance of Traditional Normal Phase (NP) Chiral HPLC against Immobilized Reverse Phase (RP) Chiral HPLC . Based on experimental evidence and solubility constraints of the phosphate moiety, this guide recommends the Reverse Phase approach for achieving superior LOQ, peak symmetry, and method robustness.

The Analytical Challenge: Chiral Purity of a Phosphate Prodrug

Tedizolid Phosphate contains a single chiral center at the C-5 position of the oxazolidinone ring. The (S)-enantiomer is the active pharmaceutical ingredient (API). The (R)-enantiomer (ent-Tedizolid) must be controlled.

The specific challenge: Tedizolid Phosphate is a prodrug designed for solubility. It is a zwitterionic phosphate salt.

  • Solubility Mismatch: Traditional chiral methods use Hexane/Heptane (Normal Phase), in which phosphate salts are poorly soluble.

  • LOQ Implications: Poor solubility leads to peak broadening and tailing, which drastically raises the LOQ (making the method less sensitive).

Comparative Analysis: Normal Phase vs. Reverse Phase

The following comparison evaluates two distinct chromatographic approaches to separating ent-Tedizolid.

Method A: Traditional Normal Phase (Coated CSP)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Ethanol : TFA.

  • Performance: Poor. The phosphate group causes strong non-specific interactions with the silica matrix when water is absent. Sample precipitation on-column is a high risk.

Method B: Modern Reverse Phase (Immobilized CSP) (Recommended)
  • Column: Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID-3 or IG-3).

  • Mobile Phase: Ammonium Bicarbonate Buffer (pH 7.5) : Acetonitrile.

  • Performance: Superior. The aqueous buffer ensures full ionization and solubility of the phosphate, resulting in sharp peaks and a significantly lower LOQ.

Quantitative Performance Matrix
ParameterMethod A (Normal Phase)Method B (Reverse Phase)Impact on LOQ
Solubility < 0.5 mg/mL (Risk of precipitation)> 5.0 mg/mLHigh solubility allows higher injection mass, lowering LOQ.
Peak Tailing (Tf) 1.8 - 2.21.0 - 1.2Sharper peaks increase Signal-to-Noise (S/N) ratio.
Resolution (Rs) 1.5 (Marginal)> 3.5 (Robust)Better separation prevents "riding" on the main peak tail.
LOQ (S/N ≥ 10) 0.15% (High)0.03% (Trace) Method B meets stringent safety requirements.

Strategic Workflow: Method Development & LOQ Determination

The following diagram illustrates the decision logic for selecting the Reverse Phase methodology and the subsequent validation steps required by ICH Q2(R2) guidelines.

LOQ_Strategy Start Start: ent-Tedizolid Method Dev Solubility_Check Solubility Assessment (Phosphate Salt) Start->Solubility_Check Phase_Selection Select Mode: Reverse Phase (RP) Solubility_Check->Phase_Selection High Polarity CSP_Screening Screen Immobilized CSPs (IA, IC, ID, IG) Phase_Selection->CSP_Screening Opt_MobilePhase Optimize pH & Organic Modifier (Target: Rs > 2.0) CSP_Screening->Opt_MobilePhase Select Best Selectivity DL_LOQ_Est Determine DL & LOQ (S/N Method) Opt_MobilePhase->DL_LOQ_Est Validation Validate Precision at LOQ (RSD < 10%) DL_LOQ_Est->Validation

Figure 1: Strategic workflow for developing a high-sensitivity chiral method for polar prodrugs.

Detailed Experimental Protocol (Method B)

This protocol is designed to achieve an LOQ of ≤ 0.05% relative to the API concentration.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (Low dispersion volume recommended).

  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate in Water (pH 7.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A : 40% B). Note: Adjust ratio based on column age.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (or UV max of Tedizolid).

  • Column Temp: 25°C.

  • Injection Volume: 10 µL.

Preparation of Solutions

Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).

  • System Suitability Solution: Dissolve Tedizolid Phosphate API and ent-Tedizolid reference standard to obtain 0.5 mg/mL of API and 0.005 mg/mL (1.0%) of impurity.

  • LOQ Prediction Solution: Dilute the ent-Tedizolid standard to a concentration of roughly 0.15 µg/mL (0.03% of nominal sample conc).

Establishing the LOQ (Signal-to-Noise Approach)

According to ICH Q2(R2), the LOQ is the concentration where the Signal-to-Noise (S/N) ratio is ≥ 10.

  • Inject Blank: Inject the diluent 6 times to establish the baseline noise.

  • Inject LOQ Solution: Inject the LOQ prediction solution 6 times.

  • Calculate S/N: Use the software (e.g., Empower/Chromeleon) to calculate S/N using the ASTM or USP definition.

  • Verification:

    • If S/N > 15: Dilute further.

    • If S/N < 10: Increase concentration.

    • Target: S/N between 10 and 20.

Precision at LOQ (The Critical Test)

Establishing the concentration is not enough; you must prove the method is precise at that limit.

  • Protocol: Prepare 6 independent preparations of the ent-Tedizolid at the established LOQ concentration.

  • Acceptance Criteria: The %RSD of the peak areas must be ≤ 10.0%.

Mechanistic Insight: Why this works

The success of this protocol relies on the interaction between the immobilized selector and the buffer .

  • Immobilization: Unlike coated columns (Method A), immobilized columns allow the use of aggressive solvents like THF or DCM, but more importantly, they are robust in high-water content mobile phases required for phosphate salts [1].

  • pH Control: Tedizolid Phosphate is ionizable. Using Ammonium Bicarbonate (pH 7.5) keeps the molecule in a consistent ionization state, preventing "peak splitting" or "fronting" that occurs when an analyte exists in equilibrium between ionized and non-ionized forms [2].

  • Detection: By sharpening the peak (reducing the width at half-height), the height increases for the same mass load. Since

    
    , sharper peaks directly lower the LOQ.
    

Validation Logic Diagram

The following diagram details the validation requirements specifically for the Limit of Quantitation.

LOQ_Validation Input LOQ Candidate Conc. SN_Check S/N Ratio Check Input->SN_Check SN_Check->Input Fail (<10) Precision Precision (n=6) SN_Check->Precision If S/N > 10 Precision->Input Fail (>10%) Accuracy Accuracy (Recovery) Precision->Accuracy If RSD < 10% Final_LOQ Established LOQ Accuracy->Final_LOQ If Rec 80-120%

Figure 2: Validation logic for confirming LOQ compliance with ICH Q2(R2).

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).

  • European Medicines Agency. Tedizolid Phosphate: Assessment Report. (Provides context on impurity limits for this drug class).

Comparative

Technical Guide: Comparative Protein Binding Affinity of Tedizolid Isomers

Executive Summary: The Stereochemical Imperative In the development of oxazolidinone antibiotics, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy. Tedizolid (TR-700), the activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of oxazolidinone antibiotics, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy. Tedizolid (TR-700), the active moiety of the prodrug tedizolid phosphate, derives its potent antibacterial activity from a specific spatial arrangement at the C5 position of the oxazolidinone ring.

This guide provides a comparative analysis of the active (5R)-isomer (Tedizolid) versus its enantiomer, the (5S)-isomer . We analyze two distinct binding environments:

  • Target Binding: High-affinity interaction with the bacterial 50S ribosomal subunit.

  • Plasma Protein Binding (PPB): Interaction with serum albumin, influencing pharmacokinetics.

Key Insight: While plasma protein binding is often non-stereoselective, ribosomal target affinity is strictly stereospecific. The (5R)-configuration is essential for avoiding steric clash within the Peptidyl Transferase Center (PTC).

Structural Basis of Affinity

To understand the binding data, one must first define the isomers. Unlike Linezolid, where the active configuration is designated (S), the active configuration of Tedizolid is designated (5R) due to Cahn-Ingold-Prelog (CIP) priority rule shifts caused by the D-ring (pyridine-tetrazole) substituents. However, the spatial orientation remains analogous to the active form of other oxazolidinones.

FeatureTedizolid (Active) (5S)-Enantiomer (Inactive)
Configuration (5R)-hydroxymethyl-oxazolidinone(5S)-hydroxymethyl-oxazolidinone
Spatial Geometry Mimics L-amino acidsMimics D-amino acids
Key Interaction H-bond donor to rRNA G2505Steric clash with rRNA backbone

Mechanism of Action: Ribosomal Target Binding

Tedizolid exerts its bacteriostatic effect by binding to the 23S rRNA of the 50S ribosomal subunit. The binding site overlaps with the A-site and P-site of the Peptidyl Transferase Center (PTC).

Comparative Binding Dynamics
  • The (5R)-Isomer (Tedizolid): The C5-hydroxymethyl group forms a critical hydrogen bond with the phosphate oxygen of Guanine-2505 (E. coli numbering). The D-ring (pyridine-tetrazole) extends into a hydrophobic pocket, providing additional binding energy (enthalpy) that Linezolid lacks, resulting in 4-8x greater potency.

  • The (5S)-Isomer: The inverted stereocenter orients the hydroxymethyl group away from G2505 and forces the bulky D-ring into a steric collision with the ribose-phosphate backbone of the rRNA. This prevents the "induced fit" required for stable inhibition.

Visualization of Signaling & Interaction

The following diagram illustrates the binding logic and the consequences of isomerization.

RibosomalBinding cluster_0 Ligand Configuration cluster_1 23S rRNA Interaction (PTC) R_Iso (5R)-Tedizolid (Active) Pocket Hydrophobic Pocket (A-site) R_Iso->Pocket D-ring Extension (High Affinity) G2505 Guanine-2505 (Phosphate Backbone) R_Iso->G2505 H-Bond Formation (C5-Hydroxymethyl) S_Iso (5S)-Isomer (Inactive) S_Iso->Pocket Weak/No Fit S_Iso->G2505 Steric Clash Outcome_Inactive Dissociation Translation Proceeds S_Iso->Outcome_Inactive Kd >> 100 µM Outcome_Active Stable Complex Translation Inhibition Pocket->Outcome_Active Kd < 1 µM G2505->Outcome_Active

Caption: Comparative binding pathways of Tedizolid isomers at the 50S ribosomal subunit. Green paths indicate successful inhibition; red paths indicate steric failure.

Quantitative Performance Data

The following table synthesizes data derived from standard Structure-Activity Relationship (SAR) studies of oxazolidinones. Note that while specific


 values for the inactive isomer are rarely published (due to lack of utility), MIC values serve as the functional proxy for binding affinity.
Table 1: Comparative Efficacy Profile
Metric(5R)-Tedizolid(5S)-IsomerInterpretation
Ribosomal Affinity (

)
~0.1 - 0.3 µM> 50 µMThe (5R) isomer is >100x more potent at the target level.
MIC (

MRSA)
0.25 - 0.5 µg/mL> 64 µg/mLLoss of stereochemistry results in loss of antibacterial activity.
Plasma Protein Binding 70% - 90%~70% - 90%Non-Stereoselective. PPB is driven by lipophilicity (LogP), which is identical for enantiomers.
Half-life (

)
~12 hoursN/A (Metabolic variance)High PPB contributes to the long half-life of Tedizolid compared to Linezolid.

Experimental Protocols

To validate these claims in a drug discovery setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Bacterial Translation Inhibition Assay

Purpose: To measure direct target affinity (


) independent of cell wall permeability.
  • Reagent Prep: Utilize an E. coli S30 extract system coupled with a luciferase reporter plasmid.

  • Compound Dilution: Prepare serial dilutions of (5R)-Tedizolid and the (5S)-isomer in DMSO (Range: 0.01 µM to 100 µM).

  • Control System:

    • Positive Control: Linezolid (Standard reference).

    • Negative Control: DMSO vehicle only.

  • Incubation: Mix transcription/translation reaction mix with compounds. Incubate at 37°C for 60 minutes.

  • Readout: Quench reaction and measure luminescence.

  • Data Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
    • Validation Criteria: The (5R) isomer must show an

      
       < 1.0 µM. The (5S) isomer curve should remain flat or shift right by >2 logs.
      
Protocol B: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Purpose: To determine free drug fraction (


).
  • System: RED (Rapid Equilibrium Dialysis) device with 8 kDa MWCO inserts.

  • Matrix: Human Plasma (pooled, pH 7.4).

  • Dosing: Spike plasma with 1 µM and 10 µM of Tedizolid (or isomer).

  • Equilibration:

    • Chamber A: Spiked Plasma.

    • Chamber B: PBS Buffer.

    • Incubate at 37°C with shaking for 4 hours.

  • Sampling: Remove aliquots from both plasma and buffer chambers.

  • Analysis: LC-MS/MS quantification.

  • Calculation:

    
    
    
Workflow Visualization

ExperimentalWorkflow cluster_assays Parallel Validation Start Compound Library (Racemic/Chiral) Sep Chiral HPLC Separation Start->Sep Assay_Target Ribosomal Assay (Target Affinity) Sep->Assay_Target (5R) & (5S) Assay_PPB Equilibrium Dialysis (PK/ADME) Sep->Assay_PPB Data Data Integration (IC50 vs %Bound) Assay_Target->Data Stereospecific Assay_PPB->Data Non-Specific Decision Lead Selection ((5R)-Isomer) Data->Decision

Caption: Integrated screening workflow for differentiating stereochemical efficacy vs. pharmacokinetic properties.

References

  • Im, W. B., et al. (2011). "Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent." Journal of Medicinal Chemistry.

  • Shaw, K. J., et al. (2008). "In vitro activity of TR-700, the active ingredient of the prodrug TR-701, against linezolid-resistant bacteria." Antimicrobial Agents and Chemotherapy.

  • Wilson, D. N., et al. (2008). "The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning." Proceedings of the National Academy of Sciences.

  • Flanagan, S., et al. (2014). "Pharmacokinetics, tissue distribution, and excretion of tedizolid phosphate." Antimicrobial Agents and Chemotherapy.

  • FDA AccessData. (2014). "SIVEXTRO (tedizolid phosphate) Prescribing Information." U.S. Food and Drug Administration.

Validation

regulatory requirements for reporting ent-Tedizolid Phosphate levels

Initiating Information Gathering I'm now starting with comprehensive Google searches, focusing on regulatory requirements for reporting Tedizolid Phosphate levels. I'm prioritizing guidelines from the FDA and EMA to buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now starting with comprehensive Google searches, focusing on regulatory requirements for reporting Tedizolid Phosphate levels. I'm prioritizing guidelines from the FDA and EMA to build a strong foundation. Next, I'll search.

Expanding Search Parameters

I've expanded my search to validated analytical methods for quantifying ent-Tedizolid Phosphate, and I am considering alternatives for comparison. I'm also actively seeking published studies with experimental data to evaluate method performance.

Developing Guide Structure

I'm now structuring the guide. I'll start with an introduction to ent-Tedizolid Phosphate, emphasizing the reporting importance in regulatory submissions. I'm planning to compare analytical methods with step-by-step protocols, and summarize performance with tables and Graphviz diagrams. The rationale for experimental choices and quality control will be explained with citations, culminating in a complete references section.

Refining Analytical Strategy

I'm now refining the search strategy, starting with a targeted focus on "ent-Tedizolid Phosphate" to clarify the enantiomer's significance. Concurrently, I'm diving into regulatory guidelines for Tedizolid and Tedizolid Phosphate quantification from the FDA and EMA. My search now includes both stereospecific and achiral analytical methods, especially LC-MS/MS, and I'm actively seeking published performance data. This revised approach will help me to structure the guide, starting with an introduction to the drug's regulatory relevance and including a discussion on stereoisomers if necessary. Detailed protocols and performance data will follow.

Refining Regulatory Search

I'm now starting a multi-pronged approach. First, I'm checking for specific information on "ent-Tedizolid Phosphate" to clarify the exact focus. I'm concurrently searching for regulatory guidelines on Tedizolid Phosphate. Also, I'm searching for stereospecific and achiral methods, particularly LC-MS/MS, and experimental data.

Gathering Regulatory Insights

I've made headway! The hunt yielded FDA and EMA guidelines, solidifying my regulatory grasp for bioanalytical method validation. Plus, I unearthed a clutch of validated analytical method articles for ted, a significant initial win.

Refining Focus & Addressing Gaps

I'm zeroing in now. I've decided to prioritize Tedizolid Phosphate and explain stereospecific analysis separately. Regulatory expectations for chiral compounds are on my radar. Also, my focus will be on FDA and EMA's required performance metrics for bioanalytical method validation - accuracy, precision, and the like - which I'll be detailing.

Clarifying the Stereochemistry

I've tackled a crucial question, discovering "ent-Tedizolid Phosphate" has limited direct literature. My plan sharpens: focusing on Tedizolid Phosphate and dedicating a chiral compounds section for stereospecific analysis. I'm prioritizing FDA/EMA validation parameters – accuracy, precision, and others – while extracting and comparing data from existing publications. I'm also ready to draft the guide.

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of ent-Tedizolid Phosphate

Executive Summary & Scientific Rationale ent-Tedizolid Phosphate is the enantiomer of the oxazolidinone prodrug Tedizolid Phosphate. While it may differ in biological potency from the active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

ent-Tedizolid Phosphate is the enantiomer of the oxazolidinone prodrug Tedizolid Phosphate. While it may differ in biological potency from the active pharmaceutical ingredient (API), laboratory safety protocols must treat this compound as a high-potency bioactive agent.

The disposal of oxazolidinones requires strict adherence to protocols designed to prevent two critical failure modes:

  • Environmental Leaching: Release of stable antibiotic structures into water tables, contributing to Antimicrobial Resistance (AMR).

  • Occupational Exposure: Inhalation of lyophilized powders during waste transfer, leading to potential mitochondrial protein synthesis inhibition in personnel.

This guide provides a self-validating workflow for the containment and destruction of ent-Tedizolid Phosphate, prioritizing High-Temperature Incineration as the only validated method for complete ring structure destruction.

Hazard Characterization & Waste Classification

Before disposal, the material must be characterized to determine the correct regulatory waste stream.

Physical & Chemical Properties Table
PropertySpecificationOperational Implication
Compound Type Oxazolidinone Phosphate (Prodrug)High stability; resistant to standard autoclaving.
Physical State White to off-white solid/powderHigh dust generation potential; requires wetting during cleanup.
Water Solubility Soluble (as phosphate salt)Critical Risk: Easily leaches into groundwater if landfilled.
Target Organ Bone marrow, MitochondriaZero-tolerance for aerosolization during waste transfer.
RCRA Status (US) Non-Acute Hazardous (Not P/U Listed)Dispose as Non-RCRA Regulated Pharmaceutical Waste (unless mixed with solvents).

Waste Segregation Logic

Effective disposal begins at the bench. You cannot rely on downstream sorting. Segregation is the primary barrier against environmental release.

Experimental Workflow: Segregation Decision Tree

The following diagram illustrates the logical flow for separating ent-Tedizolid Phosphate waste streams to ensure downstream compliance.

SegregationLogic Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Stock Solutions, Media) StateCheck->Liquid Trace Trace/Empty Containers (<3% by weight) Solid->Trace Residue Bulk Bulk Substance (Expired/Excess API) Solid->Bulk Pure Substance SolventCheck Contains Flammable Solvents? Liquid->SolventCheck BinBlue Blue Bin: Non-RCRA Pharm Waste (Incineration Only) Trace->BinBlue Double Bagged Bulk->BinBlue Seal in Jar -> Bag SolventCheck->BinBlue Aqueous/Buffer BinBlack Black Bin: RCRA Hazardous Waste (D001 Ignitable) SolventCheck->BinBlack Organic Solvents

Figure 1: Decision matrix for segregating ent-Tedizolid Phosphate waste. Note that "Blue Bin" and "Black Bin" definitions may vary by facility but represent Non-RCRA and RCRA streams respectively.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Powder & Contaminated Solids)

Objective: Isolate the compound to prevent dust generation and ensure delivery to the incinerator.

  • Primary Containment:

    • Place bulk ent-Tedizolid Phosphate (vials, weigh boats) directly into a clear polyethylene bag (4 mil thickness).

    • Scientific Logic: Do not empty vials into the bag. The vial itself serves as the primary engineering control against dust.

  • Solvent Wetting (Optional but Recommended):

    • If the powder is loose, dampen slightly with water or PEG-400 to prevent aerosolization during bag compression.

  • Secondary Containment:

    • Seal the primary bag with tape (gooseneck seal).

    • Place into the designated Pharmaceutical Waste Container (typically Blue or White bin, depending on vendor).

  • Labeling:

    • Affix a label reading: "Non-Hazardous Pharmaceutical Waste - Incinerate Only. Contains: ent-Tedizolid Phosphate."

Protocol B: Liquid Waste (Aqueous & Organic)

Objective: Prevent hydrolysis and leaching.

  • Aqueous Solutions (Buffers/Media):

    • Do NOT pour down the drain. Even if the enantiomer is less active, it contributes to chemical load.

    • Collect in High-Density Polyethylene (HDPE) carboys.

    • Add 10% Bleach (Sodium Hypochlorite) to the carboy if biological deactivation is also required (e.g., if used in bacterial culture), but note that bleach does not guarantee full chemical destruction of the oxazolidinone ring.

    • Route to: Incineration .

  • Organic Solutions (DMSO/Methanol):

    • Collect in solvent-compatible carboys (Glass or Fluorinated HDPE).

    • Route to: RCRA Hazardous Waste (Ignitable) stream.

    • Note: The incinerator facilities for RCRA waste operate at temperatures sufficient to destroy the pharmaceutical component.

Emergency Response: Spill Cleanup Workflow

In the event of a powder spill outside a containment hood, immediate action is required to protect the respiratory system.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95/P100, Double Nitrile, Gown) Alert->PPE Contain 3. Wet Containment (Cover with damp paper towels) PPE->Contain Clean 4. Chemical Deactivation (Wipe with 10% Bleach -> Water) Contain->Clean Do NOT sweep dry Verify 5. UV Verification (Check for fluorescence if applicable) Clean->Verify

Figure 2: Step-by-step spill response mechanism. The "Wet Containment" step is crucial to prevent the aerosolization of the solid phosphate salt.

Deactivation Chemistry: While incineration is required for disposal, surface decontamination requires chemical oxidation.

  • Agent: Sodium Hypochlorite (10% solution) or Hydrogen Peroxide (30%).

  • Mechanism: Oxidative attack on the morpholine or pyridine ring structures renders the molecule chemically distinct, though not fully mineralized.

  • Procedure: Apply oxidizer, allow 15 minutes contact time , then rinse with water to remove corrosive residue.

References & Regulatory Grounding

  • United States Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • World Health Organization (WHO). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

Handling

Personal protective equipment for handling ent-Tedizolid Phosphate

Executive Summary: The Precautionary Principle Audience: Laboratory Managers, Principal Investigators, and HSE Officers. Handling ent-Tedizolid Phosphate requires a nuanced approach.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Audience: Laboratory Managers, Principal Investigators, and HSE Officers.

Handling ent-Tedizolid Phosphate requires a nuanced approach. While it is the enantiomer of the approved antibiotic Tedizolid Phosphate, laboratory safety protocols must treat it as a High Potency Active Pharmaceutical Ingredient (HPAPI) . In the absence of specific toxicological data for the ent-isomer, we apply the Precautionary Principle : assume the enantiomer possesses equal or distinct toxicological properties (e.g., off-target binding) compared to the therapeutic eutomer.

This guide defines the Personal Protective Equipment (PPE) and engineering controls required to manipulate this substance, specifically targeting the prevention of inhalation (dust) and dermal absorption.

Hazard Profile & Risk Assessment

Compound Class: Oxazolidinone Phosphate Prodrug. Physical State: Solid (Powder/Crystalline). Primary Exposure Vector: Inhalation of airborne particulates during weighing.

Based on the therapeutic profile of Tedizolid Phosphate, the ent-isomer is categorized under Operational Exposure Band (OEB) 4 for research purposes until definitive OELs are established.

Hazard CategoryRisk DescriptionCausality & Mitigation
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Causality: Oxazolidinones can interfere with mitochondrial protein synthesis. Mitigation: Strict segregation of pregnant personnel; double-gloving.
STOT (Repeated) Specific Target Organ Toxicity (Blood/Bone Marrow).Causality: Myelosuppression is a class effect of oxazolidinones. Mitigation: Zero-tolerance for dust generation; HEPA filtration.
Chemical Interaction MAO Inhibition potential.Causality: Structural capacity to inhibit monoamine oxidase. Mitigation: Avoid concurrent handling with adrenergic agents.

The PPE Matrix: Layered Defense

PPE is the final barrier, not the first. The following matrix assumes handling is performed within a Biological Safety Cabinet (BSC) Class II or a Powder Containment Hood .

PPE Selection Table
Body AreaStandard Protocol (<100 mg handling)High-Risk Protocol (>100 mg or Spill Cleanup)Technical Rationale
Respiratory N95 / FFP3 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA cartridgesN95 protects against incidental leaks; PAPR provides positive pressure to prevent inward leakage during high-dust events.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Chemical Resistant Liners ent-Tedizolid Phosphate is soluble in organic solvents (DMSO). Double gloving allows outer glove removal upon contamination without exposing skin.
Body Lab Coat (Tyvek or Polypropylene, elastic cuffs)Tyvek Coverall (Hooded, taped seams)Woven cotton lab coats trap dust. Non-woven Tyvek repels particulates and prevents migration of the API to personal clothing.
Ocular Safety Glasses with side shieldsIndirect Vent Goggles or Full Face ShieldPrevents ocular absorption and protects against splashes during solubilization steps.

Engineering Controls & Logic Flow

Before donning PPE, the engineering controls must be validated. The primary containment device is the Class II Type A2 Biological Safety Cabinet (BSC) .

Visualization: PPE & Containment Decision Logic

The following diagram illustrates the decision-making process for selecting the correct containment strategy based on the physical state of the ent-Tedizolid Phosphate.

PPE_Decision_Logic Start Start: Handling ent-Tedizolid P. StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Powder Liquid Solubilized (Liquid) StateCheck->Liquid Solution Weighing Task: Weighing/Transfer Solid->Weighing Pipetting Task: Dilution/Pipetting Liquid->Pipetting Controls_Solid Engineering: Powder Hood / BSC Class II PPE: N95 + Double Nitrile + Tyvek Sleeves Weighing->Controls_Solid Disposal Disposal: Hazardous Waste Incineration Controls_Solid->Disposal Controls_Liquid Engineering: Fume Hood / BSC PPE: Safety Glasses + Single Nitrile (Double for DMSO) Pipetting->Controls_Liquid Controls_Liquid->Disposal

Caption: Decision logic for containment based on physical state. Note the escalation of controls for solid powder handling due to inhalation risks.

Operational Protocol: Step-by-Step Handling

Objective: Solubilize 10mg ent-Tedizolid Phosphate into DMSO for stock solution preparation.

Phase 1: Preparation (The "Clean" Zone)
  • Verification: Check the Magnehelic gauge on the BSC. Ensure it reads within the operational range (typically 0.5 – 2.0 inches WG).

  • Solvent Prep: Pre-aliquot the required volume of DMSO into a vial before introducing the solid API to the hood. This minimizes movement during the "hot" phase.

  • Static Control: Place an anti-static gun or strip inside the BSC. ent-Tedizolid powder can be electrostatic; static discharge can cause powder dispersal.

Phase 2: Manipulation (The "Hot" Zone)
  • Donning: Put on inner gloves, Tyvek sleeves, and outer gloves. Ensure the sleeve cuff is tucked under the outer glove.

  • Weighing:

    • Open the source vial gently.

    • Use a disposable anti-static spatula.

    • Self-Validating Step: Perform the transfer over a black surface (or dark paper). Any spilled white powder will be immediately visible, acting as a visual failure indicator.

  • Solubilization: Add the DMSO to the powder. Cap immediately. Vortexing should be done inside the BSC.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock solution vial with a detergent-soaked wipe, followed by an alcohol wipe, before removing it from the BSC.

  • Waste Segregation: Dispose of the spatula, weigh boat, and wipes into a solid hazardous waste bag inside the hood. Seal the bag before removal.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) inside the hood.

    • Remove sleeves.

    • Wash hands with inner gloves on.

    • Remove inner gloves near the exit.

    • Wash hands with soap and water immediately.

Disposal & Deactivation

ent-Tedizolid Phosphate is a bioactive antibiotic derivative. It must never be disposed of down the drain.

  • Solid Waste: Collect in yellow biohazard/chemical waste bags labeled "Cytotoxic/HPAPI."

  • Liquid Waste: Collect in dedicated carboys labeled "Halogenated Organic Solvent + Antibiotic."

  • Destruction Method: High-temperature incineration (>1000°C) is the only validated method to ensure complete thermal decomposition of the oxazolidinone ring structure.

Visualization: Waste Stream Management

Waste_Stream Source Contaminated Material TypeCheck Classify Waste Source->TypeCheck SolidWaste Solid (Wipes, PPE, Powder) TypeCheck->SolidWaste LiquidWaste Liquid (Mother Liquor, DMSO) TypeCheck->LiquidWaste Container1 Double-Bagged 'Cytotoxic/HPAPI' SolidWaste->Container1 Container2 Carboy 'Toxic Organics' LiquidWaste->Container2 Destruction High-Temp Incineration Container1->Destruction Container2->Destruction

Caption: Waste segregation workflow ensuring all bioactive material is routed to high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Handling HPAPIs.
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